8-Chlorotheophylline-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGNEOBDRVTHA-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 8-Chlorotheophylline-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Chlorotheophylline-d6, a deuterated analog of the stimulant 8-Chlorotheophylline (B119741). This isotopically labeled compound serves as a valuable internal standard for pharmacokinetic and metabolic studies.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the preparation of the deuterated precursor, Theophylline-d6, followed by chlorination at the 8-position.
Synthesis of Theophylline-d6
The synthesis of Theophylline-d6 can be achieved through the condensation of deuterated precursors. A plausible synthetic route involves the reaction of N,N'-dimethylurea-d6 with a suitable C3 synthon. Commercially available Theophylline-d6 (1,3-Dimethylxanthine-d6) can also be utilized as the starting material for the subsequent chlorination step.[1][2]
Chlorination of Theophylline-d6 to Yield this compound
The final step involves the chlorination of Theophylline-d6. A well-established method for the chlorination of theophylline (B1681296) at the 8-position is the use of N-chlorosuccinimide (NCS).[3][4][5] This method is preferred due to its milder reaction conditions and avoidance of highly toxic reagents like chlorine gas.[3][5]
Experimental Protocol:
-
Dissolution: Dissolve Theophylline-d6 in an aqueous solvent.
-
Reaction with NCS: Add N-chlorosuccinimide to the solution. The molar ratio of Theophylline-d6 to NCS should be optimized, typically starting with a 1:1 to 1:1.3 ratio.[4]
-
Temperature Control: Maintain the reaction temperature between 50-80°C.[3][4]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization. This typically involves dissolving the crude solid in a dilute aqueous sodium hydroxide (B78521) solution, followed by acidification with a dilute acid (e.g., hydrochloric or sulfuric acid) to a pH of 3-3.5 to precipitate the purified product.[3][4]
-
Drying: Filter the purified solid and dry it under vacuum.
The expected yield for the non-deuterated analog using this method is reported to be between 88-90% with a purity of over 99% as determined by HPLC.[5]
Synthesis Workflow:
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and separating it from any unreacted starting material or by-products.
Experimental Protocol:
-
Column: A reversed-phase C18 or C8 column is suitable for the separation.[][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M H3PO4-triethylamine, pH 2.8, or 0.1 M ammonium (B1175870) acetate, pH 3.4) and an organic solvent like acetonitrile (B52724) is commonly used.[][7] The gradient or isocratic conditions should be optimized to achieve good separation. A typical mobile phase composition is acetonitrile and buffer in a ratio of approximately 22:78 (v/v).[]
-
Detection: UV detection at a wavelength of around 229 nm or 280 nm is appropriate for this compound.[]
-
Internal Standard: For quantitative analysis, a non-deuterated 8-Chlorotheophylline standard can be used.
Data Presentation:
| Parameter | Value |
| Purity (by HPLC) | >99% (expected) |
| Retention Time | To be determined experimentally |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of this compound and determining the degree of deuterium (B1214612) incorporation.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method for this analysis.
-
Analysis Mode: Both positive and negative ion modes can be employed. The protonated molecule [M+H]+ and the deprotonated molecule [M-H]- would be expected.
-
Expected Molecular Ion: The theoretical exact mass of this compound (C7HD6ClN4O2) is approximately 220.06 g/mol .[8] The mass spectrum should show a prominent peak corresponding to this mass.
-
Isotopic Distribution: The isotopic pattern of the molecular ion peak will confirm the presence of six deuterium atoms.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C7HD6ClN4O2 |
| Molecular Weight | 220.65 g/mol [8] |
| [M+H]+ (m/z) | ~221.07 |
| [M-H]- (m/z) | ~219.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the positions of the deuterium labels.
Experimental Protocol:
-
¹H NMR: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the two methyl groups present in the non-deuterated 8-Chlorotheophylline, which typically appear around 3.3 and 3.5 ppm. The remaining proton signals, if any, would be observed.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling. Theoretical and experimental chemical shifts for the non-deuterated analog have been reported and can be used as a reference.[9]
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals and confirm their presence and chemical environment.
Data Presentation:
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹H | Absence of methyl proton signals |
| ¹³C | Signals corresponding to the purine (B94841) ring and deuterated methyl groups |
| ²H | Signals corresponding to the deuterated methyl groups |
Characterization Workflow:
Summary of Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 1346598-95-5 | [8] |
| Molecular Formula | C7HD6ClN4O2 | [8] |
| Molecular Weight | 220.65 g/mol | [8] |
| Purity (by HPLC) | >99% (Target) | |
| Isotopic Enrichment | >98% (Target) |
This technical guide provides a framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. The successful synthesis and thorough characterization of this deuterated analog will enable its confident use in demanding research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 4. CN103360394B - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 5. 8-chlorotheophylline preparation method (2013) | Yuan Xiangfu | 2 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. jchps.com [jchps.com]
Physicochemical Properties of 8-Chlorotheophylline-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Chlorotheophylline-d6, a deuterated analog of 8-Chlorotheophylline (B119741). This information is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a tool in metabolic research.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for the deuterated species, computed values and data for the non-deuterated parent compound, 8-Chlorotheophylline, are also provided for reference.
| Property | This compound | 8-Chlorotheophylline | Data Type |
| Chemical Name | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione[1] | 8-chloro-1,3-dimethyl-7H-purine-2,6-dione[2] | - |
| CAS Number | 1346598-95-5[3][4] | 85-18-7[5] | - |
| Molecular Formula | C₇HD₆ClN₄O₂[3][4] | C₇H₇ClN₄O₂[2][5] | - |
| Molecular Weight | 220.65 g/mol [3][4] | 214.61 g/mol [2][5] | - |
| Monoisotopic Mass | 220.0634136 Da[1] | 214.0257532 Da[6] | Computed |
| Melting Point | Not available | 288 - 292 °C[7] | Experimental |
| Boiling Point | Not available | Not available | - |
| XLogP3 | 0.9[1] | 0.9[6] | Computed |
| Solubility | Not available | Not available | - |
| pKa | Not available | Not available | - |
Experimental Protocols
Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus (e.g., capillary tube method).
Methodology:
-
A small, dry sample of this compound is packed into a capillary tube.
-
The tube is placed in the heating block of the melting point apparatus.
-
The temperature is gradually increased at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.
Solubility Determination
The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) can be determined using the shake-flask method.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-spectrophotometry.
Methodology (Potentiometric Titration):
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standard solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
The pKa value is determined from the half-equivalence point of the resulting titration curve.
Biological Context and Signaling Pathways
8-Chlorotheophylline is a xanthine (B1682287) derivative, similar to caffeine (B1668208) and theophylline. Its primary mechanisms of action are as a central nervous system stimulant and an adenosine (B11128) receptor antagonist.[2][6] The stimulant properties of 8-chlorotheophylline are utilized to counteract the sedative effects of antihistamines like diphenhydramine (B27) in combination products such as dimenhydrinate.[2][6]
Theophylline, the parent compound, exerts its effects through several mechanisms, including:
-
Inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic AMP (cAMP), resulting in bronchodilation.[8][9][10]
-
Antagonism of adenosine receptors: This action contributes to its stimulant and bronchodilator effects.[8][9]
-
Activation of histone deacetylases (HDACs): This is thought to contribute to its anti-inflammatory effects.[11]
The following diagrams illustrate the primary signaling pathway and a general workflow for physicochemical analysis.
References
- 1. This compound | C7H7ClN4O2 | CID 71314819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS No- 1346598-95-5 | Simson Pharma Limited [simsonpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN103360394A - 8-chlorotheophylline preparation method - Google Patents [patents.google.com]
- 6. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Theophylline: biochemical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
An In-depth Technical Guide to 8-Chlorotheophylline-d6 (CAS: 1346598-95-5)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chlorotheophylline-d6 (8-CTP-d6) is the stable isotope-labeled (SIL) analogue of 8-Chlorotheophylline (8-CTP).[] With six deuterium (B1214612) atoms incorporated into its two N-methyl groups, 8-CTP-d6 serves as an ideal internal standard for quantitative bioanalytical assays. Its physicochemical properties are nearly identical to the parent compound, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for clear differentiation by mass spectrometry.
The unlabeled parent compound, 8-CTP, is a xanthine (B1682287) derivative with central nervous system (CNS) stimulant properties similar to caffeine.[2][3] Its primary therapeutic application is as a component of the antiemetic drug dimenhydrinate, where it is combined with diphenhydramine.[3][4][5] The stimulant action of 8-CTP counteracts the drowsiness induced by diphenhydramine, a first-generation antihistamine.[2][3] The mechanism of action involves the blockade of adenosine (B11128) receptors, which leads to increased neuronal firing and CNS excitation.[2][3] Given this therapeutic role, robust analytical methods are essential for pharmacokinetic, metabolic, and quality control studies, where 8-CTP-d6 is an invaluable tool.
This guide provides a comprehensive overview of 8-CTP-d6, including its properties, a proposed synthesis workflow, its application as an internal standard, and a detailed protocol for its use in a quantitative LC-MS/MS assay.
Physicochemical Properties and Data
The fundamental properties of this compound are summarized below. This data is critical for method development, storage, and handling.
| Property | Value | Reference |
| CAS Number | 1346598-95-5 | [][4][6] |
| Molecular Formula | C₇HD₆ClN₄O₂ | [][4][6] |
| Molecular Weight | 220.65 g/mol | [][4][6] |
| IUPAC Name | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | [][7] |
| Synonyms | 8-chloro-3,9-dihydro-1,3-(dimethyl-d6)-1H-Purine-2,6-dione; 1,3-(Dimethyl-d6)-8-chloroxanthine | [] |
| Appearance | Off-white Solid | [] |
| Purity | ≥98% | [] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [] |
| Storage | Store at 2-8°C | [] |
Synthesis and Isotopic Labeling
The synthesis of this compound involves the introduction of two trideuteriomethyl (-CD₃) groups onto a xanthine precursor. While specific manufacturing protocols are proprietary, a logical and common approach is the N-alkylation of 8-chloroxanthine (B83001) using a deuterated methylating agent.
Application in Quantitative Analysis
The primary application of 8-CTP-d6 is as an internal standard (IS) in quantitative mass spectrometry-based assays. The use of a stable isotope-labeled IS is the gold standard in bioanalysis for its ability to accurately correct for variations in sample preparation, matrix effects, and instrument response.[8]
Key Advantages:
-
Co-elution: 8-CTP-d6 co-elutes with the unlabeled analyte (8-CTP), ensuring that both experience the same matrix effects during ionization.
-
Correction for Sample Loss: It accurately tracks the analyte through multi-step extraction procedures (e.g., protein precipitation, liquid-liquid extraction), correcting for any physical loss.
-
Improved Precision and Accuracy: By normalizing the analyte response to the IS response, the method's precision and accuracy are significantly enhanced.
The typical workflow for using 8-CTP-d6 in a bioanalytical setting involves spiking the IS into all samples, including calibration standards, quality controls, and unknown study samples, prior to any extraction steps.
References
- 2. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. rjptonline.org [rjptonline.org]
- 6. This compound | CAS No- 1346598-95-5 | Simson Pharma Limited [simsonpharma.com]
- 7. This compound | C7H7ClN4O2 | CID 71314819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
An In-depth Technical Guide to the Isotopic Purity of 8-Chlorotheophylline-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 8-Chlorotheophylline-d6, a deuterated analog of the xanthine (B1682287) derivative 8-Chlorotheophylline. This document is intended to be a core resource for researchers utilizing this compound as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), and in metabolic studies.
This compound is a synthetically derived molecule where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, making it an ideal internal standard for bioanalytical methods. The accuracy and reliability of quantitative data obtained using this internal standard are directly dependent on its isotopic purity.
Data Presentation: Isotopic Purity and Chemical Properties
The isotopic purity of a deuterated compound refers to the percentage of the material that consists of the desired deuterated species. It is crucial to differentiate this from chemical purity, which is the percentage of the desired chemical entity, regardless of its isotopic composition. For use as an internal standard, both high chemical and isotopic purity are essential.
While a specific Certificate of Analysis for a commercial batch of this compound is not publicly available, this guide presents a typical, illustrative isotopic distribution for a high-quality standard.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |
| Synonyms | 8-Chloro-1,3-(dimethyl-d6)xanthine |
| CAS Number | 1346598-95-5 |
| Molecular Formula | C₇HD₆ClN₄O₂ |
| Molecular Weight | 220.65 g/mol |
| Appearance | Off-white solid |
Table 2: Illustrative Isotopic Purity of this compound
| Isotopic Species | Description | Representative Abundance (%) |
| d6 | Fully deuterated | 98.5 |
| d5 | Loss of one deuterium | 1.2 |
| d4 | Loss of two deuteriums | 0.2 |
| d3 | Loss of three deuteriums | <0.1 |
| d2 | Loss of four deuteriums | <0.1 |
| d1 | Loss of five deuteriums | <0.1 |
| d0 | Non-deuterated | <0.1 |
| Total Isotopic Purity (d6) | ≥98% |
Note: This data is representative of a high-purity standard and may vary between batches and suppliers. It is imperative to consult the Certificate of Analysis provided with the specific lot being used.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the methylation of a suitable xanthine precursor with a deuterated methylating agent. A plausible synthetic route starts from theophylline, which is first chlorinated at the 8-position and then N-methylated using a deuterated methyl source. More concisely, starting from 8-chloroxanthine, a double methylation can be performed. A particularly relevant method is the synthesis of deuterated caffeine (B1668208) (caffeine-d9) from xanthine using deuterated methyl iodide (CD₃I). This approach can be adapted for this compound, likely starting from 8-chloroxanthine.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity is primarily accomplished using high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.[1]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound. By accurately measuring the mass-to-charge ratio (m/z) of the ions, it can resolve the signals from the different deuterated species (d6, d5, etc.).
Protocol for Isotopic Purity Analysis by LC-HRMS:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution of the analyte as a sharp peak.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: High-resolution mass analyzer such as Orbitrap or Time-of-Flight (TOF).
-
Scan Mode: Full scan mode over a relevant m/z range (e.g., m/z 200-250).
-
Resolution: Set to a high value (e.g., >60,000) to resolve isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the d0 to d6 species.
-
Integrate the peak areas for each isotopic species from the mass spectrum of the chromatographic peak.
-
Calculate the relative abundance of each species to determine the isotopic distribution.
-
Caption: Workflow for isotopic purity determination by LC-HRMS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can be used to determine isotopic purity by comparing the integrals of residual proton signals to an internal standard of known concentration and purity. For this compound, the absence or significant reduction of signals from the methyl protons would indicate high isotopic enrichment.
Protocol for Isotopic Purity Analysis by ¹H-qNMR:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei.
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate the residual proton signals corresponding to the methyl groups of 8-Chlorotheophylline.
-
Integrate a signal from the internal standard.
-
Calculate the amount of non-deuterated or partially deuterated species relative to the internal standard to determine the isotopic purity.
-
Signaling Pathways and Applications
8-Chlorotheophylline, the non-deuterated analog, is a xanthine derivative with physiological effects similar to caffeine. It primarily acts as a central nervous system stimulant by blocking adenosine (B11128) receptors. When used as a salt with diphenhydramine (B27) (dimenhydrinate), it helps to counteract the sedative effects of the antihistamine. The use of this compound as an internal standard is crucial for accurately quantifying dimenhydrinate (B1670652) and its metabolites in pharmacokinetic and pharmacodynamic studies.
Caption: Use of this compound in bioanalytical workflows.
Conclusion
The isotopic purity of this compound is a critical parameter for its effective use as an internal standard in quantitative bioanalysis. This guide has provided an overview of its properties, a plausible synthetic route, and detailed protocols for the determination of its isotopic purity using HRMS and qNMR. Researchers and drug development professionals must ensure the use of well-characterized, high-purity this compound to guarantee the accuracy and reliability of their experimental data. Always refer to the supplier's Certificate of Analysis for lot-specific purity information.
References
Stability of 8-Chlorotheophylline-d6 Under Storage Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of 8-Chlorotheophylline-d6 under various storage conditions. The information presented herein is crucial for researchers, scientists, and drug development professionals to ensure the integrity and purity of this isotopically labeled compound throughout its lifecycle. This guide summarizes recommended storage conditions, details experimental protocols for stability assessment, and outlines potential degradation pathways.
Core Principles of Stability and Storage
The stability of deuterated compounds like this compound is paramount for their effective use in research and pharmaceutical development. The primary factors influencing stability are temperature, humidity, and light. Improper storage can lead to chemical degradation and isotopic exchange, compromising the quality of the compound.
Recommended Storage Conditions
To maintain the chemical and isotopic purity of this compound, the following storage conditions are recommended. These are based on general best practices for deuterated compounds and available data for 8-Chlorotheophylline and its derivatives.
| Parameter | Condition | Rationale |
| Temperature | Long-term: -20°C Short-term: 2-8°C | Reduced temperatures minimize the rate of chemical degradation. |
| Humidity | Store in a desiccated environment. | This compound is potentially hygroscopic; minimizing moisture prevents hydrolysis and H-D exchange. |
| Light | Protect from light; store in amber vials or in the dark. | Exposure to light can induce photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and degradation from atmospheric components. |
| Container | Tightly sealed, preferably in single-use ampoules or vials with PTFE-lined caps. | Minimizes exposure to atmospheric moisture and contaminants. |
Forced Degradation and Stability Indicating Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The data from these studies are critical for the development of stability-indicating analytical methods.
Typical Forced Degradation Conditions
The following table outlines typical stress conditions used in forced degradation studies for compounds like 8-Chlorotheophylline, based on ICH guidelines.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the amide bonds in the purine (B94841) ring structure. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Base-catalyzed hydrolysis of the purine ring. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the purine ring system. |
| Thermal Degradation | Dry heat at 105°C for 48 hours | Thermally induced decomposition. |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage or rearrangement of the molecule. |
Experimental Protocols
A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
This protocol is based on published methods for the analysis of 8-Chlorotheophylline and its related compounds.
1. Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium acetate (e.g., in a ratio of 55:5:40, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL).
-
Sample Solution (from stability study): Dilute the sample from the stability chamber with the mobile phase to a final concentration within the linear range of the method.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of the intact this compound.
-
Inject the stressed samples.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Peak purity analysis of the this compound peak should be performed to ensure it is free from co-eluting impurities.
Potential Degradation Pathway
Based on studies of 8-Chlorotheophylline, potential degradation products include compounds formed through hydrolysis and other transformations of the purine ring. The deuterated methyl groups are generally stable but the rest of the molecule is susceptible to degradation.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: General workflow for a stability study.
Conclusion
Ensuring the stability of this compound is critical for its reliable use in scientific research and drug development. Adherence to recommended storage conditions, including low temperature, protection from light and moisture, and storage under an inert atmosphere, is essential. The implementation of robust, validated stability-indicating analytical methods, such as the HPLC protocol detailed in this guide, allows for the accurate monitoring of the compound's purity and the detection of any potential degradation products. While specific quantitative stability data for the deuterated form is not widely available, the information on the non-deuterated analogue provides a strong foundation for stability assessment. Researchers should perform their own stability studies under their specific formulation and storage conditions to ensure the integrity of this compound for its intended application.
Technical Guide: 8-Chlorotheophylline-d6 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and experimental protocols typically found in a Certificate of Analysis (CoA) for 8-Chlorotheophylline-d6. This deuterated analog of 8-Chlorotheophylline (B119741) is a critical internal standard for quantitative bioanalytical studies, demanding rigorous quality control to ensure accuracy and reproducibility in research and drug development.
Compound Information
This compound is the deuterated form of 8-Chlorotheophylline, a xanthine (B1682287) derivative often used in combination with antihistamines to counteract drowsiness.[1][2][3] The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of 8-Chlorotheophylline in complex biological matrices.
| Identifier | Value |
| Compound Name | This compound |
| IUPAC Name | 8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione[4] |
| CAS Number | 1346598-95-5[5][6] |
| Molecular Formula | C₇HD₆ClN₄O₂[5] |
| Molecular Weight | 220.65 g/mol [4][5] |
| Structure |
|
Analytical Data Summary
The following tables summarize the quantitative data expected from a typical batch analysis of this compound, ensuring its identity, purity, and stability.
Table 1: Identity and Purity
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Identity (¹H-NMR) | Nuclear Magnetic Resonance | Spectrum conforms to structure | Conforms |
| Identity (MS) | Mass Spectrometry | [M+H]⁺ = 221.07 | Conforms |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Deuterium Incorporation | Mass Spectrometry | ≥ 99% | 99.6% |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> limits | Conforms |
Table 2: Physicochemical Properties
| Property | Method | Result |
| Melting Point | Capillary Method | 290 °C (decomposes) |
| Solubility | Visual Inspection | Soluble in DMSO |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical quality control procedures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.01 M potassium phosphate (B84403) monobasic) in a 25:75 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. The solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Mass Spectrometry (MS) for Identity and Deuterium Incorporation
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Procedure for Identity: The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. The observed mass should correspond to the calculated mass of the protonated molecule ([M+H]⁺).
-
Procedure for Deuterium Incorporation: The isotopic distribution of the molecular ion peak is analyzed. The percentage of the d6-labeled species is determined by comparing the intensity of the peak corresponding to the fully deuterated molecule with the sum of intensities of all isotopic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: A sample of this compound is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The absence of signals corresponding to the methyl protons confirms the high level of deuterium incorporation. The remaining peaks in the spectrum should be consistent with the aromatic and N-H protons of the 8-Chlorotheophylline structure.
Visualization of Quality Control Workflow
The following diagram illustrates the typical workflow for the quality control and certification of a new batch of this compound reference standard.
Caption: Quality control workflow for this compound.
Mechanism of Action of 8-Chlorotheophylline
8-Chlorotheophylline is a central nervous system stimulant, similar to caffeine.[1][2] Its primary mechanism of action is the blockade of adenosine (B11128) receptors.[1][3] Adenosine is a neuromodulator that typically has an inhibitory effect on neuronal firing. By blocking these receptors, 8-Chlorotheophylline leads to an excitatory effect, which can counteract drowsiness.[1][3] This property is utilized in combination drug products like dimenhydrinate, where 8-chlorotheophylline is combined with an antihistamine such as diphenhydramine (B27) to mitigate the sedative side effects of the antihistamine.[1][2]
References
- 1. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C7H7ClN4O2 | CID 71314819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | CAS No- 1346598-95-5 | Simson Pharma Limited [simsonpharma.com]
- 7. researchgate.net [researchgate.net]
Navigating the Landscape of Deuterated 8-Chlorotheophylline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 8-Chlorotheophylline-d6, a deuterated analog of the xanthine (B1682287) derivative 8-Chlorotheophylline, for researchers, scientists, and drug development professionals. This document outlines commercial suppliers, key quantitative data, a representative experimental protocol for its use as an internal standard in bioanalytical methods, and a depiction of its relevant signaling pathway.
Commercial Availability and Specifications
This compound is available from a range of specialized chemical suppliers. The isotopic purity of these compounds is a critical parameter for their application in sensitive analytical techniques. Below is a summary of typical product specifications available in the market.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Format |
| Simson Pharma | T160013 | High Quality (CoA Provided) | Not Specified | Powder |
| MedchemExpress | HY-W014203S | ≥98% | High (Implied by application) | Solid |
| BOC Sciences | Not Specified | ≥98% | Not Specified | Off-white Solid |
| Alentris Research | ALN-T045D02 | Not Specified | Not Specified | Powder |
| Pharmaffiliates | PA STI 020900 | Not Specified | Not Specified | Powder |
| TargetMol | TMIH-0064 | Not Specified | Not Specified | Powder |
Note: A Certificate of Analysis (CoA) is typically available upon request from the supplier and will provide lot-specific data on purity, isotopic enrichment, and other quality control parameters.
Core Application: Bioanalytical Quantification
This compound is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of 8-Chlorotheophylline or structurally related compounds in biological matrices. Its key advantage is its near-identical chemical and physical properties to the unlabeled analyte, while its mass difference allows for distinct detection.
Representative Experimental Protocol: Quantification of 8-Chlorotheophylline in Human Plasma using LC-MS/MS
This protocol is a representative example and may require optimization for specific applications and instrumentation.
1. Materials and Reagents:
-
8-Chlorotheophylline (analyte)
-
This compound (Internal Standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (example):
-
8-Chlorotheophylline: Precursor ion > Product ion (to be determined by infusion)
-
This compound: Precursor ion+6 > Product ion (to be determined by infusion)
-
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in spiked plasma standards.
Experimental Workflow
Figure 1: A typical workflow for the bioanalysis of 8-Chlorotheophylline using its deuterated internal standard.
Mechanism of Action: Adenosine (B11128) Receptor Blockade
8-Chlorotheophylline, like other xanthine derivatives such as caffeine (B1668208) and theophylline, exerts its primary pharmacological effects through the antagonism of adenosine receptors. Adenosine is an endogenous nucleoside that plays a crucial role in regulating neuronal activity and has a generally inhibitory effect in the central nervous system.
By blocking adenosine receptors (primarily A1 and A2A subtypes), 8-Chlorotheophylline prevents adenosine from binding and initiating its downstream signaling cascade. This leads to an increase in neuronal firing and the release of various neurotransmitters, resulting in the stimulant effects commonly associated with xanthines.
Signaling Pathway Diagram
Figure 2: The signaling pathway of adenosine and its blockade by 8-Chlorotheophylline.
This technical guide provides a foundational understanding of this compound for its effective application in a research setting. For specific applications, further optimization of the provided protocols and consultation of detailed supplier information is recommended.
Methodological & Application
Application Note: High-Throughput Bioanalysis of a Model Analyte in Human Plasma using 8-Chlorotheophylline-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a model analyte in human plasma. The method utilizes 8-Chlorotheophylline-d6, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, correcting for variability during sample preparation and analysis. The protocol described herein is suitable for high-throughput bioanalytical laboratories supporting pharmacokinetic and drug metabolism studies.
Introduction
In drug development, the accurate quantification of drug candidates and their metabolites in biological matrices is crucial for evaluating their pharmacokinetic profiles.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[3] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest, ensuring that it behaves similarly throughout the analytical process, from extraction to detection. This co-eluting property allows for reliable correction of potential ionization suppression or enhancement caused by the complex biological matrix.
This application note provides a comprehensive protocol for a bioanalytical method using this compound as an internal standard, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
Analytes: Model Analyte, this compound (Internal Standard)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (AR grade)
-
Reagents: Deionized water, Human Plasma (sourced from an accredited supplier)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the model analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined based on analyte structure |
| MRM Transition (IS) | To be determined (e.g., for a close analog like Theophylline-d6: m/z 187.17 → 127.06)[4] |
| Collision Energy | Optimized for each analyte and internal standard |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Data Presentation
The following tables summarize the expected performance characteristics of a validated bioanalytical method using this compound as an internal standard. The data is representative and based on typical validation results for similar LC-MS/MS assays.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Model Analyte | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Model Analyte | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Visualizations
Caption: Experimental workflow for LC-MS/MS bioanalysis.
Caption: Triple quadrupole mass spectrometer signal pathway.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of a model analyte in human plasma. The simple protein precipitation sample preparation protocol and rapid chromatographic runtime make this method well-suited for routine bioanalysis in a drug development setting. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of the analytical results.
References
- 1. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
Application Note: The Use of 8-Chlorotheophylline-d6 for the Pharmacokinetic Study of Theophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline (B1681296) is a methylxanthine drug utilized for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Due to its narrow therapeutic index, monitoring theophylline's pharmacokinetic profile is crucial to ensure efficacy while avoiding toxicity. Accurate and precise quantification of theophylline in biological matrices is therefore essential. This application note details a robust and reliable bioanalytical method using 8-Chlorotheophylline-d6 as a stable isotope-labeled internal standard (SIL-IS) for the pharmacokinetic analysis of theophylline in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for potential variability and matrix effects.[1][2][3][4]
Principle
This method employs protein precipitation for sample preparation, followed by chromatographic separation and quantification using LC-MS/MS. This compound is added to all samples, including calibration standards, quality control samples, and study samples, at a constant concentration. Theophylline and this compound are ionized and detected by the mass spectrometer. The ratio of the peak area of theophylline to that of this compound is used for quantification, which ensures high accuracy and precision by normalizing for variations during the analytical process.[1][5]
Experimental Protocols
Materials and Reagents
-
Theophylline (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (with K2EDTA as anticoagulant)
Stock and Working Solutions Preparation
-
Theophylline Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of theophylline reference standard in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Theophylline Working Solutions: Prepare serial dilutions of the theophylline stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A typical LC-MS/MS system would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to 5% B and equilibrate. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Theophylline: m/z 181.1 → 124.1 This compound: m/z 221.1 → 146.1 (Example) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures | Optimized for the specific instrument |
Note: The exact MRM transitions for this compound should be determined by direct infusion of the standard, as the fragmentation pattern will depend on the position and number of deuterium (B1214612) atoms.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of theophylline and IS in blank plasma. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the calibration range (e.g., 5-5000 ng/mL). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | Consistent and reproducible extraction recovery for both theophylline and IS. |
| Matrix Effect | No significant ion suppression or enhancement observed. |
| Stability | Stable under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Data Presentation
Table 1: Bioanalytical Method Validation Summary
This table presents typical validation results for the LC-MS/MS method for theophylline quantification using this compound as an internal standard.
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | 8.5 | -4.2 | 11.2 | -2.8 |
| Low QC | 15 | 6.1 | 2.5 | 7.8 | 3.1 |
| Mid QC | 250 | 4.3 | 1.8 | 5.5 | 0.9 |
| High QC | 4000 | 3.8 | -1.1 | 4.9 | -0.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Table 2: Theophylline Pharmacokinetic Parameters in Healthy Adults
This table summarizes key pharmacokinetic parameters of theophylline obtained from a hypothetical study in healthy adult volunteers following a single oral dose, with concentrations determined using the validated LC-MS/MS method with this compound as the internal standard.[6][7][8][9][10]
| Parameter | Symbol | Mean Value (± SD) | Unit |
| Peak Plasma Concentration | Cmax | 8.5 (± 1.7) | µg/mL |
| Time to Peak Plasma Concentration | Tmax | 2.0 (± 0.8) | h |
| Area Under the Curve (0 to infinity) | AUC₀-∞ | 75.6 (± 15.2) | µg·h/mL |
| Elimination Half-life | t½ | 8.1 (± 1.5) | h |
| Apparent Volume of Distribution | Vd/F | 35 (± 7) | L |
| Apparent Total Clearance | CL/F | 3.0 (± 0.6) | L/h |
SD: Standard Deviation.
Visualizations
Caption: Workflow of a pharmacokinetic study of theophylline.
Caption: Analyte and internal standard relationship in LC-MS/MS.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly selective, sensitive, and robust approach for the quantification of theophylline in human plasma. This methodology is well-suited for pharmacokinetic studies, enabling researchers and drug development professionals to obtain reliable data for assessing the absorption, distribution, metabolism, and excretion of theophylline. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the integrity of the pharmacokinetic data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 8. Pharmacokinetics of a sustained-release theophylline formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Therapeutic Drug Monitoring Using 8-Chlorotheophylline-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry and pharmacology aimed at optimizing drug therapy for individual patients. It involves measuring drug concentrations in biological fluids, typically plasma or serum, to ensure that levels are within a target range that is both effective and non-toxic. For many drugs with a narrow therapeutic index, TDM is essential for safe and effective treatment.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM.[1][2] This is due to its high sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple analytes in a single run.[1] A key component of robust LC-MS/MS assays is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards are ideal as they co-elute with the analyte and have nearly identical physicochemical properties, but are differentiated by their mass.
This document provides detailed application notes and protocols for the therapeutic drug monitoring of Theophylline (B1681296) , a bronchodilator used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), using 8-Chlorotheophylline-d6 as an internal standard.[3] Theophylline has a narrow therapeutic window, making TDM crucial to avoid toxicity.[3] this compound is a deuterated analog of 8-chlorotheophylline (B119741) and a close structural analog to theophylline, making it an excellent choice for an internal standard in LC-MS/MS assays for theophylline.
Signaling Pathway of Theophylline
Theophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This results in smooth muscle relaxation, particularly in the bronchi, and suppression of inflammatory responses. Additionally, theophylline is a non-selective adenosine receptor antagonist.
Experimental Protocols
Materials and Reagents
-
Theophylline certified reference standard
-
This compound certified reference standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve theophylline and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the theophylline stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for sample clean-up in TDM.
-
Pipette 100 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (1 µg/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Theophylline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Theophylline | 181.1 | 124.1 | 20 |
| This compound | 221.1 | 150.1 | 22 |
| Note: MRM transitions and collision energies should be optimized for the specific instrument used. |
Method Validation Data
The following tables summarize the expected performance characteristics of the described method, based on typical validation results for similar assays.
Table 2: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Theophylline | 100 - 20,000 | > 0.995 |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| Low | 300 | < 5% | < 7% | 95 - 105% |
| Medium | 5,000 | < 4% | < 6% | 97 - 103% |
| High | 15,000 | < 3% | < 5% | 98 - 102% |
Table 4: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | 85 - 95% | 90 - 110% |
| High | 88 - 98% | 92 - 108% |
Conclusion
This application note provides a comprehensive and detailed protocol for the therapeutic drug monitoring of theophylline in human plasma using this compound as an internal standard with LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for clinical research and patient management. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is paramount for drugs with a narrow therapeutic index like theophylline. Researchers, scientists, and drug development professionals can adapt this protocol to their specific laboratory instrumentation and requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status and usefulness of therapeutic drug monitoring implementation of theophylline in elderly patients based on a nationwide database study and modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 8-Chlorotheophylline in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chlorotheophylline (B119741) is a stimulant drug of the xanthine (B1682287) class, structurally related to caffeine. It is commonly combined with diphenhydramine (B27) to form the antiemetic drug dimenhydrinate, where it serves to counteract the sedative effects of the antihistamine. The quantitative analysis of 8-chlorotheophylline in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. This document provides detailed application notes and protocols for the determination of 8-chlorotheophylline in human serum/plasma and urine using High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, a foundational protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is presented.
Analytical Methods Overview
A summary of analytical methods for the quantification of 8-chlorotheophylline is presented below. Detailed protocols and validation data are provided in the subsequent sections.
| Technique | Biological Matrix | Sample Preparation | Key Advantages |
| HPLC-UV | Serum, Plasma | Protein Precipitation | Simple, rapid, and cost-effective. |
| HPLC-UV | Plasma | Liquid-Liquid Extraction | Good selectivity and recovery. |
| GC-MS | Blood, Urine | Liquid-Liquid Extraction | High specificity and sensitivity. |
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical methods described in this document.
Table 1: HPLC-UV Method Validation Data
| Parameter | Human Serum/Plasma (Protein Precipitation) [1][2] | Human Plasma (Liquid-Liquid Extraction - Adapted from Dimenhydrinate Method) [3] |
| Linearity Range | 0.2 - 30 µg/mL | 6 - 380 ng/mL |
| Correlation Coefficient (r²) | 0.997 | > 0.99 |
| Limit of Quantification (LOQ) | 0.2 µg/mL | 6 ng/mL |
| Limit of Detection (LOD) | Not Reported | 2 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10.8% |
| Inter-day Precision (%RSD) | < 5% | < 11.4% |
| Accuracy (% Recovery) | 98% | 88.6 - 96.89% |
Table 2: GC-MS Method - General Performance Characteristics
| Parameter | General Performance (Method Adaptation) |
| Linearity Range | To be determined during method validation. |
| Correlation Coefficient (r²) | > 0.99 is typically achievable. |
| Limit of Quantification (LOQ) | Expected to be in the low ng/mL range. |
| Limit of Detection (LOD) | Expected to be in the sub-ng/mL range. |
| Precision (%RSD) | Should be < 15% (20% at LOQ). |
| Accuracy (% Bias) | Should be within ±15% (±20% at LOQ). |
Experimental Protocols
HPLC-UV Method for 8-Chlorotheophylline in Human Serum/Plasma (Protein Precipitation)
This protocol is adapted from a method where 8-chlorotheophylline was used as an internal standard for the analysis of theophylline (B1681296) in human serum[1][2].
4.1.1. Materials and Reagents
-
8-Chlorotheophylline reference standard
-
Theophylline (or other suitable internal standard)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
Human serum or plasma (drug-free)
4.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: µ-Bondapak C18, 30 cm x 3.9 mm, 10 µm (or equivalent)[1].
-
Mobile Phase: Methanol: 15mM Potassium Dihydrogen Phosphate buffer (pH 4.5, adjusted with phosphoric acid) (22:78, v/v)[1].
-
Flow Rate: 1.4 mL/min[1].
-
Detection Wavelength: 275 nm[1].
-
Injection Volume: 25 µL[1].
-
Column Temperature: Ambient.
-
Run Time: Approximately 10 minutes.
4.1.3. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 8-chlorotheophylline in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.2 to 30 µg/mL.
-
Internal Standard (IS) Solution: Prepare a stock solution of theophylline (1 mg/mL) in methanol. Dilute this stock solution with methanol to obtain a working IS solution of 5 µg/mL.
4.1.4. Sample Preparation
-
To 250 µL of serum or plasma in a microcentrifuge tube, add 500 µL of methanol containing the internal standard (5 µg/mL)[1].
-
Vortex the mixture for 15 seconds[1].
-
Centrifuge at 10,000 rpm for 7 minutes to precipitate proteins[1].
-
Transfer the supernatant to an autosampler vial.
-
Inject 25 µL into the HPLC system[1].
4.1.5. Workflow Diagram
Caption: HPLC-UV protein precipitation workflow.
HPLC-UV Method for 8-Chlorotheophylline in Human Plasma (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for dimenhydrinate, the salt of 8-chlorotheophylline and diphenhydramine[3].
4.2.1. Materials and Reagents
-
8-Chlorotheophylline reference standard
-
Internal Standard (e.g., Theophylline)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ammonium (B1175870) bicarbonate (analytical grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Human plasma (drug-free)
4.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18 Bondapak, 250 x 4.6 mm, 10 µm (or equivalent)[3].
-
Mobile Phase: A solution of ammonium bicarbonate in water and methanol[3]. The exact ratio should be optimized. A starting point could be 70:30 (v/v) aqueous to organic.
-
Flow Rate: 0.5 mL/min[3].
-
Detection Wavelength: 229 nm[3].
-
Injection Volume: 50 µL.
-
Column Temperature: Ambient.
-
Run Time: Approximately 15 minutes.
4.2.3. Preparation of Solutions
-
Stock Solution (1 mg/mL): Prepare as described in section 4.1.3.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with mobile phase to achieve concentrations from 6 to 380 ng/mL.
-
Internal Standard (IS) Solution: Prepare a stock solution of theophylline (1 mg/mL) in methanol. Dilute to a suitable working concentration (e.g., 100 ng/mL) with mobile phase.
4.2.4. Sample Preparation
-
To 1 mL of plasma in a centrifuge tube, add a known amount of internal standard.
-
Add 5 mL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v)[3].
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 50 µL into the HPLC system.
4.2.5. Workflow Diagram
Caption: HPLC-UV liquid-liquid extraction workflow.
GC-MS Method for 8-Chlorotheophylline in Biological Matrices
This protocol is a general guideline adapted from a method for the characterization of 8-chlorotheophylline impurities[4]. Full validation is required for quantitative analysis.
4.3.1. Materials and Reagents
-
8-Chlorotheophylline reference standard
-
Internal Standard (e.g., Deuterated 8-chlorotheophylline or a structurally similar compound)
-
Ethyl acetate (GC grade)
-
Acetonitrile (GC grade)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary.
4.3.2. Instrumentation and Chromatographic Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for 8-chlorotheophylline (m/z): 214 (M+), 199, 171.
4.3.3. Sample Preparation
-
To 1 mL of the biological sample (e.g., urine, blood), add the internal standard.
-
Perform a liquid-liquid extraction using a suitable solvent like ethyl acetate.
-
Evaporate the organic extract to dryness.
-
If derivatization is needed to improve volatility and chromatographic performance, reconstitute the residue in a derivatizing agent and heat as required.
-
Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate).
-
Inject 1 µL into the GC-MS system.
4.3.4. Workflow Diagram
Caption: GC-MS sample preparation and analysis workflow.
Conclusion
The protocols provided offer robust and reliable methods for the quantitative analysis of 8-chlorotheophylline in biological matrices. The HPLC-UV methods are well-suited for routine analysis in clinical and research settings, offering a balance of simplicity, speed, and sensitivity. The GC-MS method, upon full validation, will provide higher specificity and sensitivity, making it ideal for applications requiring lower detection limits. Researchers should perform a full method validation according to the relevant regulatory guidelines (e.g., FDA, EMA) before applying these protocols to study samples.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
- 3. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Dimenhydrinate in Human Plasma Using 8-Chlorotheophylline-d6 as an Internal Standard
Introduction
Dimenhydrinate (B1670652) is a salt of two active compounds: diphenhydramine (B27) and 8-chlorotheophylline (B119741).[1][2][3] Diphenhydramine, an ethanolamine-based antihistamine, is the primary agent responsible for the antiemetic and sedative effects of dimenhydrinate.[1][2][4] It functions as an antagonist to the histamine (B1213489) H1 receptor, mitigating the effects of histamine in the vestibular system, which is crucial in the sensation of motion and balance.[1][2][4] 8-chlorotheophylline is a mild central nervous system stimulant that counteracts the drowsiness caused by diphenhydramine.[1][2]
The accurate quantification of dimenhydrinate, by measuring its active moiety diphenhydramine, in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note describes a robust, sensitive, and specific HPLC-MS/MS method for the determination of dimenhydrinate in human plasma. The method employs a stable isotope-labeled internal standard, 8-Chlorotheophylline-d6, to ensure high accuracy and precision. The validation of this method has been conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance.
Mechanism of Action: Diphenhydramine's Antagonism of the H1 Histamine Receptor
Diphenhydramine exerts its therapeutic effects primarily by acting as an inverse agonist at the H1 histamine receptor.[5] In the context of motion sickness, overstimulation of the vestibular system leads to the release of histamine, which then activates H1 receptors, triggering downstream signaling cascades that result in nausea and vomiting.[4][6] Diphenhydramine competitively blocks the binding of histamine to the H1 receptor, thereby inhibiting this signaling pathway.[7][8][9] This antagonism reduces the intensity of allergic-like symptoms and produces a sedative effect by crossing the blood-brain barrier.[5][7]
Protocol: Validated HPLC-MS/MS Method for Dimenhydrinate Quantification
This protocol provides a detailed procedure for the quantification of dimenhydrinate (as diphenhydramine) in human plasma.
Materials and Reagents
-
Dimenhydrinate reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium acetate (B1210297)
-
Human plasma (with anticoagulant)
-
Hexane and Ethyl Acetate for extraction
Instrumentation
-
A validated HPLC system capable of gradient elution.
-
A validated triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of dimenhydrinate and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the plasma.
-
Add 600 µL of a hexane:ethyl acetate (1:1, v/v) mixture.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to 10% B |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Dimenhydrinate (as Diphenhydramine) and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diphenhydramine | 256.2 | 167.1 | 15 |
| This compound (IS) | 221.1 | 146.1 | 20 |
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 500 ng/mL | Met |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
| Stability (various conditions) | Within ±15% of nominal concentration | Stable |
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of dimenhydrinate in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensured the reliability of the results by compensating for any variability during sample preparation and analysis.
The chromatographic conditions provided good separation of diphenhydramine and the internal standard from endogenous plasma components, with a total run time of 5 minutes. The MRM transitions were specific and provided high sensitivity, with a lower limit of quantification (LLOQ) of 1 ng/mL.
The method was successfully validated over a linear range of 1 to 500 ng/mL. The intra- and inter-day precision and accuracy were well within the acceptable limits defined by regulatory guidelines. The recovery of the analyte was consistent and high, and no significant matrix effect was observed. Stability studies showed that dimenhydrinate is stable in plasma under various storage and handling conditions.
Conclusion
A highly sensitive, specific, and reliable HPLC-MS/MS method for the quantification of dimenhydrinate in human plasma has been developed and validated. The use of this compound as an internal standard ensures the accuracy and precision of the method. This method is suitable for use in clinical and research settings for pharmacokinetic and bioequivalence studies of dimenhydrinate.
References
- 1. Dimenhydrinate | C24H28ClN5O3 | CID 10660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. rjptonline.org [rjptonline.org]
- 4. What is the mechanism of Dimenhydrinate? [synapse.patsnap.com]
- 5. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. SMPDB [smpdb.ca]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols: 8-Chlorotheophylline-d6 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chlorotheophylline (B119741) is a xanthine (B1682287) derivative with stimulant properties, often combined with antihistamines like diphenhydramine (B27) to counteract drowsiness.[1][2][3] Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis, offering a high degree of accuracy and precision. 8-Chlorotheophylline-d6, a deuterated analog of 8-chlorotheophylline, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based metabolic studies.[4][][6][7] Its utility stems from the kinetic isotope effect, where the carbon-deuterium bond's greater stability can slow metabolism at deuterated sites, and its near-identical physicochemical properties to the parent compound ensure it behaves similarly during sample extraction and analysis, thereby correcting for variability.[][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic research.
Principle Application: Internal Standard in Quantitative Bioanalysis
The primary application of this compound is as an internal standard (IS) for the accurate quantification of 8-chlorotheophylline in biological matrices such as plasma, urine, and tissue homogenates. Due to its mass shift of +6 Da compared to the unlabeled analyte, it can be distinguished by a mass spectrometer while co-eluting chromatographically. This co-elution is critical for compensating for matrix effects, variations in sample preparation, and fluctuations in instrument response.[8]
Data Presentation
Table 1: LC-MS/MS Parameters for 8-Chlorotheophylline and this compound
| Parameter | 8-Chlorotheophylline | This compound (IS) |
| Formula | C₇H₇ClN₄O₂ | C₇HD₆ClN₄O₂ |
| Monoisotopic Mass | 214.0258 g/mol | 220.0634 g/mol |
| Precursor Ion ([M+H]⁺) | m/z 215.0 | m/z 221.1 |
| Product Ion 1 | m/z 141.0 | m/z 147.0 |
| Product Ion 2 | m/z 98.0 | m/z 101.0 |
| Collision Energy (CE) | 25 eV | 25 eV |
| Cone Voltage | 30 V | 30 V |
Table 2: Representative Calibration Curve Data for 8-Chlorotheophylline in Human Plasma
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 2,548 | 1,150,234 | 0.0022 | 1.05 | 105.0 |
| 5 | 12,890 | 1,145,876 | 0.0112 | 4.98 | 99.6 |
| 10 | 25,123 | 1,152,345 | 0.0218 | 9.85 | 98.5 |
| 50 | 126,450 | 1,148,901 | 0.1101 | 50.2 | 100.4 |
| 100 | 252,345 | 1,151,000 | 0.2192 | 100.8 | 100.8 |
| 500 | 1,258,900 | 1,149,500 | 1.0952 | 498.5 | 99.7 |
| 1000 | 2,510,000 | 1,150,110 | 2.1825 | 995.2 | 99.5 |
| Correlation Coefficient (r²) | \multicolumn{5}{c | }{0.9998} |
Experimental Protocols
Protocol 1: Quantification of 8-Chlorotheophylline in Human Plasma using LC-MS/MS
1. Objective: To determine the concentration of 8-chlorotheophylline in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
2. Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
8-Chlorotheophylline analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
-
96-well collection plates
3. Instrument and Conditions:
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM)
4. Procedure:
-
4.1. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of 8-chlorotheophylline and this compound in methanol.
-
Prepare serial dilutions of the 8-chlorotheophylline stock solution with 50:50 Methanol:Water to create working standards for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL).
-
Prepare a working internal standard solution of this compound at 100 ng/mL in acetonitrile.
-
-
4.2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma samples, calibration standards, and quality control samples into the wells of a 96-well protein precipitation plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Mix thoroughly by vortexing the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well collection plate.
-
Dilute the supernatant 1:1 with water.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.
-
-
4.3. LC-MS/MS Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared samples.
-
Run the gradient program outlined in Table 3.
-
Acquire data in MRM mode using the transitions specified in Table 1.
-
Table 3: UHPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
5. Data Analysis:
-
Integrate the peak areas for both 8-chlorotheophylline and this compound.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with 1/x² weighting.
-
Determine the concentration of 8-chlorotheophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 8-Chlorotheophylline.
Caption: Hypothetical metabolic pathway of 8-Chlorotheophylline.
Discussion and Further Applications
The use of this compound is crucial for robust and reliable quantification in metabolic studies. The protocol provided can be adapted for various biological matrices and is suitable for pharmacokinetic studies, drug-drug interaction studies, and toxicokinetic assessments.
Further applications of this compound include:
-
Metabolite Identification: In "metabolite-shifting" experiments, comparing the mass spectra of samples from subjects dosed with a 1:1 mixture of 8-chlorotheophylline and this compound can help in the rapid identification of drug-related metabolites. Metabolites will appear as doublet ions with a mass difference corresponding to the number of deuterium (B1214612) atoms retained.
-
Enzyme Phenotyping: Investigating which cytochrome P450 (CYP) enzymes are responsible for the metabolism of 8-chlorotheophylline by incubating the drug and its deuterated analog with specific recombinant human CYP enzymes.
-
Transporter Studies: Quantifying the uptake and efflux of 8-chlorotheophylline in cellular models expressing specific drug transporters.
By providing a stable, reliable internal standard, this compound facilitates a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of 8-chlorotheophylline, which is essential for drug development and clinical use.
References
- 1. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 3. 8-Chlorotheophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hwb.gov.in [hwb.gov.in]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Diphenhydramine in Human Plasma using 8-Chlorotheophylline-d6 by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of diphenhydramine (B27) in human plasma. The method utilizes a simple protein precipitation extraction procedure and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 8-Chlorotheophylline-d6 as a stable isotope-labeled internal standard (SIL-IS). The assay is demonstrated to be linear, accurate, and precise over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Diphenhydramine is a first-generation antihistamine with anticholinergic and sedative properties, commonly used for the treatment of allergies, insomnia, and motion sickness. Accurate and reliable quantification of diphenhydramine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the method.[1] This note details a complete protocol for the determination of diphenhydramine in human plasma.
Experimental
-
Diphenhydramine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Ultrapure Water
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.
2.3.1. Liquid Chromatography
The chromatographic separation was performed on a C18 analytical column.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Column (e.g., 2.1 x 50 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 80% A; 20% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Run Time | 5 minutes |
2.3.2. Mass Spectrometry
The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Diphenhydramine | 256.2 | 167.1[3] | 0.1 | 30 | 15 |
| This compound | 221.1 | 196.0 | 0.1 | 35 | 20 |
Note: The m/z values for this compound are proposed based on the mass of 8-Chlorotheophylline (214.5 g/mol )[4] plus 6 Da for the deuterium (B1214612) atoms, assuming fragmentation involves the loss of a methyl group.
Protocols
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve diphenhydramine and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the diphenhydramine stock solution with 50:50 methanol:water to create working standards for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
The following protocol is for the extraction of diphenhydramine from human plasma samples.
-
Label microcentrifuge tubes for each standard, quality control, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 x g for 5 minutes.
-
Carefully transfer 200 µL of the clear supernatant to HPLC vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
The analytical method was validated according to the FDA guidelines on bioanalytical method validation.[5][6][7] The following parameters were assessed:
The calibration curve was linear over the concentration range of 1 to 500 ng/mL for diphenhydramine in human plasma.[2] The coefficient of determination (r²) was consistently > 0.99.
Table 4: Calibration Curve Summary
| Parameter | Result |
| Concentration Range | 1 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high.
Table 5: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15% | ± 15% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
The LLOQ was established at 1 ng/mL, with a signal-to-noise ratio > 10, and acceptable precision and accuracy.
The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of diphenhydramine and the internal standard. The matrix effect was found to be minimal and compensated for by the use of the deuterated internal standard.
Signaling Pathway / Logical Relationship
The use of a stable isotope-labeled internal standard is a key principle in quantitative mass spectrometry for ensuring data reliability.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of diphenhydramine in human plasma. The simple protein precipitation protocol and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory.
References
- 1. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: The Use of 8-Chlorotheophylline-d6 in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of forensic toxicology, the accurate quantification of drugs and their metabolites in biological matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable analytical methodology, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). 8-Chlorotheophylline-d6, a deuterated analog of 8-chlorotheophylline (B119741), serves as an ideal internal standard for the quantification of several forensically relevant compounds, including theophylline (B1681296), caffeine, and the components of dimenhydrinate (B1670652) (diphenhydramine and 8-chlorotheophylline). Its structural similarity and mass shift ensure co-elution with the target analytes while allowing for distinct detection, thereby correcting for variations in sample preparation, injection volume, and matrix effects.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in forensic toxicology workflows.
Target Analytes
This compound is primarily intended for use as an internal standard in the quantitative analysis of the following compounds in biological specimens such as blood, plasma, and urine:
-
Theophylline: A methylxanthine drug used in the therapy of respiratory diseases. Its narrow therapeutic index necessitates accurate monitoring in clinical and forensic cases to distinguish between therapeutic use and overdose.
-
Caffeine: A central nervous system stimulant widely consumed in beverages and available in over-the-counter medications. Quantification is important in cases of suspected overdose or to assess its potential contribution to impairment.
-
Dimenhydrinate: An over-the-counter antiemetic and antihistamine that is a salt of two drugs: diphenhydramine (B27) and 8-chlorotheophylline. In forensic investigations, it is important to quantify both active components. This compound is an excellent internal standard for the 8-chlorotheophylline component and can also be used in methods analyzing diphenhydramine.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard is added to the biological sample at the beginning of the analytical process. The internal standard has nearly identical physicochemical properties to the analyte of interest. Therefore, any loss of analyte during sample preparation, or any variation in instrument response, will be mirrored by a proportional loss or variation in the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate and precise quantification can be achieved, regardless of these variations.
Experimental Protocols
Sample Preparation: Protein Precipitation for Blood/Plasma
This protocol is a general procedure for the extraction of theophylline, caffeine, and diphenhydramine from blood or plasma samples.
Materials:
-
Blank whole blood/plasma
-
Calibrators and Quality Control (QC) samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the sample (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of theophylline, caffeine, and diphenhydramine. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Theophylline | 181.1 | 124.1 |
| Caffeine | 195.1 | 138.1 |
| Diphenhydramine | 256.2 | 167.1 |
| This compound (IS) | 221.1 | 150.1 |
Note: The exact m/z values for this compound may vary slightly based on the deuteration pattern. The precursor ion should be the [M+H]+ ion.
Data Presentation
The following tables present representative quantitative data from a validated LC-MS/MS method for the analysis of theophylline, which can be considered analogous for a method using this compound for the target analytes.[1]
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Theophylline | 50 - 30,000 | > 0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Theophylline | 150 (LQC) | < 10 | 90 - 110 | < 12 | 92 - 108 |
| 15,000 (MQC) | < 8 | 95 - 105 | < 10 | 96 - 104 | |
| 24,000 (HQC) | < 7 | 97 - 103 | < 9 | 98 - 102 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.
Table 3: Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Theophylline | Low | 85 |
| Medium | 88 | |
| High | 86 |
Visualizations
Adenosine (B11128) Receptor Signaling Pathway
The toxicological and therapeutic effects of theophylline and 8-chlorotheophylline are primarily mediated through the antagonism of adenosine receptors. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified Adenosine Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the typical workflow for the analysis of forensic toxicology samples using this compound as an internal standard.
Caption: Forensic Toxicology Analysis Workflow.
Conclusion
This compound is a highly suitable internal standard for the accurate and precise quantification of theophylline, caffeine, and the components of dimenhydrinate in forensic toxicology casework. Its use in conjunction with LC-MS/MS and a validated analytical method, as outlined in these application notes, provides a robust and reliable approach to forensic drug analysis, ensuring confidence in the reported results. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the implementation of this methodology.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Urine Analysis with 8-Chlorotheophylline-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in urine samples using 8-Chlorotheophylline-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard in urine analysis?
A1: this compound is a deuterated form of 8-Chlorotheophylline. Deuterated compounds are frequently used as internal standards in mass spectrometry-based quantitative analysis.[1][2] Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar matrix effects, such as ion suppression or enhancement in complex biological matrices like urine.[3] This allows for more accurate and precise quantification of the target analyte by correcting for variations in sample preparation and instrument response.[1][3]
Q2: What are matrix effects, and how do they impact the analysis of urine samples?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[4][5] Urine is a complex matrix containing salts, urea, and other endogenous substances that can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[6][7] This can result in inaccurate and unreliable quantification.[4]
Q3: How can I minimize matrix effects when using this compound in urine samples?
A3: Minimizing matrix effects is crucial for accurate analysis. Several strategies can be employed:
-
Effective Sample Preparation: Implementing a robust sample preparation method is the most effective way to reduce matrix interferences.[8] Common techniques for urine samples include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Sample Dilution: A simple "dilute-and-shoot" approach can significantly reduce the concentration of interfering matrix components.[7][9]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte and internal standard from interfering matrix components can also mitigate matrix effects.[4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard for urine analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound signal between samples | Differential matrix effects between samples. Inconsistent sample preparation. | - Evaluate and optimize the sample preparation method (see Experimental Protocols below). - Ensure consistent sample handling and preparation volumes for all samples. - Increase the dilution factor of the urine sample to reduce matrix components.[7] |
| Poor recovery of this compound | Inefficient extraction during sample preparation. Instability of the internal standard under experimental conditions. | - For SPE: Ensure proper conditioning of the cartridge and use an appropriate elution solvent. - For LLE: Optimize the pH of the aqueous phase and the choice of organic solvent.[8] - Verify the stability of this compound in the urine matrix and under the storage and processing conditions. |
| Analyte and this compound do not co-elute | Suboptimal chromatographic conditions. Different chemical properties affecting retention. | - Adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution. - Ensure the analytical column is not degraded. |
| Isotopic exchange (H/D back-exchange) | Deuterium labels are on chemically labile positions. Harsh sample preparation conditions (e.g., extreme pH or temperature). | - Confirm the isotopic stability of this compound from the manufacturer's certificate of analysis. - Perform an incubation study by spiking the internal standard in a blank urine matrix and monitoring for any increase in the non-deuterated analyte signal over time. |
Experimental Protocols
The following are generalized protocols for common sample preparation techniques that can be adapted for your specific application. It is recommended to validate the chosen method for your analyte of interest.
Solid Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples like urine by removing interfering compounds.
Methodology:
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of a pH 6 phosphate (B84403) buffer (100 mM) containing the this compound internal standard. Vortex and centrifuge for 10 minutes at 3000 rpm.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge sequentially with 3 mL of methanol (B129727), 3 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge sequentially with 3 mL of deionized water, 3 mL of 1 M acetic acid, and 3 mL of methanol to remove polar interferences. Dry the column for 5 minutes under high vacuum.
-
Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide (B78521) (78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the mobile phase.
Workflow for Solid Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases.
Methodology:
-
Sample Preparation: To 2 mL of urine in a glass vial, add the this compound internal standard. Add 2 mL of 1 M sulfuric acid and 0.2 g of sodium sulfate (B86663). Vortex until the salt is completely dissolved.[10]
-
Extraction: Add 4 mL of dichloromethane (B109758) (DCM), and vortex for 1 minute.[10]
-
Phase Separation: Centrifuge the vial for 1 minute at 3500 rpm to separate the organic and aqueous layers.[10]
-
Collection: Carefully collect the bottom DCM layer and transfer it to a new vial.
-
Drying and Evaporation: Add anhydrous sodium sulfate to the collected DCM to remove any residual water. Transfer 3 mL of the dried extract to a new vial for evaporation under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method can significantly impact the recovery of the analyte and the reduction of matrix effects. The following table provides a qualitative comparison of the methods described.
| Parameter | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Selectivity | High | Moderate to High | Low |
| Analyte Concentration | Yes | Yes | No (Dilution) |
| Matrix Effect Reduction | Excellent | Good | Moderate |
| Throughput | Low to Medium | Medium | High |
| Cost per Sample | High | Medium | Low |
| Protocol Complexity | High | Medium | Low |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental protocols should be validated for the specific analyte and laboratory conditions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 8-Chlorotheophylline-d6 for Quantitative Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 8-Chlorotheophylline-d6 for robust and reliable quantitative assays. Leveraging a deuterated internal standard like this compound is crucial for correcting variability in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a quantitative assay?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to the analyte of interest, 8-Chlorotheophylline. This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known and constant concentration of this compound to all samples (calibrators, quality controls, and unknowns), it is used to normalize the analyte's signal, correcting for variations that can occur during the analytical process and thereby improving the accuracy and precision of the results.
Q2: How do I determine the optimal concentration of this compound for my assay?
A2: While there is no single universal concentration, a general best practice is to set the internal standard concentration to be in the range of one-third to one-half of the Upper Limit of Quantification (ULOQ) of your analyte's calibration curve.[1] The goal is to have a consistent and reliable signal for the internal standard across all samples without it being so high that it suppresses the analyte's signal or so low that its signal is noisy. The optimal concentration should be determined experimentally during method development and validation.
Q3: Can I use this compound for the quantification of analytes other than 8-Chlorotheophylline?
A3: It is not recommended. The most effective internal standards are stable isotope-labeled versions of the analyte being measured.[1] This is because they co-elute with the analyte and experience the same matrix effects, leading to the most accurate correction. Using this compound for a different analyte, even a structurally similar one, may not adequately compensate for analytical variability.
Q4: What are the acceptable limits for internal standard response variability?
A4: According to regulatory guidelines, the response of the internal standard should be consistent across all samples in an analytical run. While some variability is expected, significant deviations can indicate issues with the assay. A common practice is to investigate any samples where the internal standard response is less than 50% or greater than 150% of the average response in the calibration standards and quality control samples.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound response across a single run | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Review and standardize all sample preparation steps. Ensure proper training of personnel. |
| Inconsistent injection volume. | ||
| Matrix effects (ion suppression or enhancement). | ||
| Consistently low this compound response in unknown samples compared to calibrators and QCs | A different biological matrix in unknown samples causing ion suppression. | Investigate the matrix of the unknown samples. If different, a separate validation may be required. |
| Analyte-internal standard interaction at high analyte concentrations. | ||
| Consistently high this compound response in some samples | Contamination of the sample or a "double-spiking" error. | Review sample handling procedures. Re-extract and re-analyze the affected samples if possible. |
| No this compound peak detected | Failure to add the internal standard solution. | Implement a checklist for the sample preparation workflow to ensure all steps are completed. |
| Instrument failure. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol outlines the preparation of a working solution of this compound, which will be added to all samples.
Materials:
-
This compound certified reference material
-
Methanol (B129727) (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound (e.g., 1 mg).
-
Dissolve the weighed standard in a small amount of methanol in a 1 mL volumetric flask.
-
Vortex briefly to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Store the primary stock solution at -20°C or as recommended by the supplier.
-
-
Intermediate Stock Solution (e.g., 10 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
-
Bring the flask to volume with methanol and mix thoroughly.
-
-
Working Solution (e.g., 100 ng/mL):
-
Pipette 10 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask.
-
Bring the flask to volume with the appropriate reconstitution solvent for your assay (e.g., 50:50 methanol:water).
-
This working solution is now ready to be spiked into your samples. The final concentration in the sample will depend on the volume added.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a general protocol for the extraction of an analyte and this compound from a plasma sample.
Materials:
-
Plasma samples (calibrators, QCs, unknowns)
-
This compound working solution (from Protocol 1)
-
Acetonitrile (B52724) (LC-MS grade) containing 1% formic acid (or other suitable precipitating agent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting:
-
Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 25 µL of the 100 ng/mL this compound working solution to each tube.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile with 1% formic acid to each tube.
-
-
Vortexing:
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Quantitative Data Summary
The following table provides a hypothetical example of how to structure quantitative data for evaluating the performance of this compound.
| Sample Type | Analyte Concentration (ng/mL) | This compound Peak Area | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Blank | 0 | < LLOQ | N/A | < LLOQ | N/A |
| LLOQ | 1 | 510,234 | 0.005 | 1.05 | 105.0 |
| QC Low | 3 | 505,890 | 0.015 | 3.10 | 103.3 |
| QC Mid | 50 | 515,432 | 0.250 | 50.5 | 101.0 |
| QC High | 80 | 499,765 | 0.400 | 79.8 | 99.8 |
| ULOQ | 100 | 508,112 | 0.500 | 101.2 | 101.2 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, QC: Quality Control, IS: Internal Standard
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
Technical Support Center: Troubleshooting Poor Peak Shape for 8-Chlorotheophylline-d6 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with 8-Chlorotheophylline-d6. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common peak shape problems, ensuring the accuracy and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound peak elute slightly earlier than its non-deuterated counterpart?
A1: This is a known phenomenon called the Chromatographic Deuterium (B1214612) Isotope Effect (CDE). In reversed-phase HPLC, deuterated compounds like this compound often elute slightly earlier than their non-deuterated analogs. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in the molecule's interaction with the stationary phase. This is not typically considered a problem unless it leads to co-elution with an interference or differential matrix effects in LC-MS/MS analysis.
Q2: What are the most common causes of poor peak shape for this compound?
A2: The most common causes of poor peak shape for this compound, a nitrogen-containing heterocyclic compound, include:
-
Secondary Interactions: Interaction between the basic nitrogen atoms in the molecule and residual silanol (B1196071) groups on the silica-based stationary phase. This is a very common cause of peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase being too close to the pKa of 8-Chlorotheophylline (approximately 5.2) can lead to the presence of both ionized and non-ionized forms of the molecule, resulting in peak distortion.[1][2]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Column Degradation: Voids in the column packing or a contaminated frit can cause peak splitting or tailing.[3][4]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can lead to peak broadening.
Q3: Can the deuterium labeling itself cause peak shape issues?
A3: While the deuterium labeling is responsible for the slight shift in retention time, it is not a direct cause of poor peak shape (tailing, fronting, or splitting). The underlying causes of poor peak shape are typically related to the chromatographic conditions and the chemical properties of the 8-Chlorotheophylline molecule itself. However, if the deuterated standard is not isotopically pure or contains chemical impurities, these can manifest as small, closely eluting peaks or shoulders on the main peak.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a trailing edge that is longer than the leading edge.
Initial Assessment Workflow
Caption: Initial assessment workflow for peak tailing.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | 8-Chlorotheophylline has basic nitrogen atoms that can interact with acidic silanol groups on the column packing, a primary cause of peak tailing for basic compounds.[5][6][7] Solution 1: Adjust Mobile Phase pH. Lower the mobile phase pH to be at least 2 pH units below the pKa of 8-Chlorotheophylline (~5.2). A pH of 2.5-3.0 is often effective in protonating the silanol groups and minimizing these secondary interactions.[6] Solution 2: Use Mobile Phase Additives. Add a silanol-masking agent like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). Solution 3: Use a Modern, End-capped Column. Columns with high-density bonding and end-capping are designed to minimize exposed silanol groups. |
| Mobile Phase pH Close to pKa | If the mobile phase pH is close to the pKa of 8-Chlorotheophylline (~5.2), the compound can exist in both ionized and neutral forms, leading to peak tailing or splitting.[8][9][10] Solution: Ensure the mobile phase pH is at least 2 pH units away from the pKa. For this compound, a pH below 3.2 or above 7.2 would be ideal, depending on the stability of the column. |
| Column Overload (Mass) | Injecting too much analyte can saturate the stationary phase.[3][11] Solution: Reduce the concentration of the this compound standard. Perform a series of dilutions to find the optimal concentration. |
| Column Contamination/Degradation | Accumulation of contaminants on the column frit or a void at the column inlet can distort the peak shape.[3][11] Solution: First, try flushing the column with a strong solvent. If this does not resolve the issue, replace the column. Using a guard column can help extend the life of the analytical column. |
| Extra-Column Volume | Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening, which can manifest as tailing.[5] Solution: Use tubing with a smaller internal diameter (e.g., 0.005") and keep the length to a minimum. |
Issue 2: Peak Fronting
Symptom: The peak for this compound is asymmetrical, with a leading edge that is broader than the trailing edge.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Column Overload (Concentration/Volume) | This is one of the most common causes of peak fronting.[3][12][13][14] Solution: Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak shape.[12][14] Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase. If solubility is an issue, use the weakest possible solvent. |
| Column Collapse | A physical collapse of the packed bed inside the column, often at the inlet, can create a void and lead to peak fronting.[15] This can be caused by sudden pressure shocks or operating outside the column's recommended pH and temperature ranges.[15] Solution: Replace the column. To prevent recurrence, always operate within the manufacturer's specifications for the column. |
Issue 3: Split Peaks
Symptom: The peak for this compound appears as two or more closely eluting peaks.
Logical Relationship Diagram for Split Peaks
Caption: Troubleshooting logic for split peaks in HPLC.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Partially Blocked Column Frit | If the inlet frit of the column is partially blocked, the sample may travel through two different paths onto the column, resulting in a split peak.[4][15] This would typically affect all peaks in the chromatogram. Solution: Try back-flushing the column. If this does not work, the column may need to be replaced. |
| Void or Channel in the Column Packing | A void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.[16][17] Solution: Replace the column. Ensure that the mobile phase pH and temperature are within the column's operating limits to prevent degradation of the packing material. |
| Sample Solvent/Mobile Phase Mismatch | A significant difference in strength between the sample solvent and the mobile phase can cause peak distortion, including splitting, especially for early eluting peaks. Solution: Dissolve the sample in the mobile phase. |
| Co-elution with an Impurity | The split peak may actually be two separate, but very closely eluting, compounds (e.g., an impurity in the this compound standard). Solution: Try injecting a smaller volume of the sample. If two distinct peaks become apparent, then the issue is co-elution, and the chromatographic method will need to be optimized for better separation (e.g., by changing the mobile phase composition or gradient).[4] |
Experimental Protocols
General Protocol for Systematic Troubleshooting of Peak Shape
-
Establish a Baseline: Ensure you have a chromatogram with good peak shape for this compound to use as a reference.
-
Observe the Problem: Carefully note the nature of the poor peak shape (tailing, fronting, or splitting) and whether it affects only the this compound peak or all peaks in the chromatogram.
-
Isolate the Cause (System vs. Chemistry):
-
If all peaks show poor shape, the problem is likely physical (e.g., column void, blocked frit, extra-column volume). Start by inspecting for leaks, then consider replacing the guard column (if used), and finally the analytical column.
-
If only the this compound peak shows poor shape, the problem is likely chemical.
-
-
Chemical Troubleshooting Workflow:
-
Check Mobile Phase pH: Verify the pH of your mobile phase. Ensure it is at least 2 pH units away from the pKa of 8-Chlorotheophylline (~5.2). Adjust if necessary.
-
Check Sample Concentration: Prepare and inject a 1:10 and 1:100 dilution of your standard. If the peak shape improves, the original sample was overloaded.
-
Check Sample Solvent: If your sample is not dissolved in the mobile phase, prepare a new sample dissolved in the mobile phase and inject it.
-
Column Chemistry: If the above steps do not resolve the issue, consider the possibility of strong secondary interactions with the column. Try a different type of column (e.g., one with a different stationary phase or a more robust end-capping).
-
-
Document Changes: Make only one change at a time and document the result. This will help you definitively identify the cause of the problem.
References
- 1. 8-Chlorotheophylline | 85-18-7 [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. moravek.com [moravek.com]
- 9. acdlabs.com [acdlabs.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. uhplcs.com [uhplcs.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. acdlabs.com [acdlabs.com]
- 16. uhplcs.com [uhplcs.com]
- 17. bio-works.com [bio-works.com]
Technical Support Center: Solid-Phase Extraction of 8-Chlorotheophylline-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 8-Chlorotheophylline-d6 during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my recovery of this compound lower than expected?
Low recovery is a common issue in solid-phase extraction.[1][2][3] The first step in troubleshooting is to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[2]
Here are the most common causes for low recovery and how to address them:
-
Analyte Loss During Sample Loading: If this compound is found in the load fraction, it indicates insufficient retention on the sorbent.[2][4]
-
Incorrect Sorbent Choice: The sorbent may not be appropriate for the polarity of this compound. Consider the analyte's properties (LogP, pKa) to select a sorbent with a suitable retention mechanism (e.g., reversed-phase for nonpolar compounds, normal-phase for polar compounds, or ion-exchange for charged species).[1][5]
-
Inappropriate Sample Solvent: The sample solvent may be too strong, preventing the analyte from binding to the sorbent. If possible, dilute the sample with a weaker solvent.[4]
-
Incorrect pH: For ionizable compounds, the sample pH is crucial for retention. Adjust the pH of the sample to ensure this compound is in a state that maximizes its interaction with the sorbent.[6][7]
-
High Flow Rate: A fast flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to poor retention. A typical flow rate is around 1 mL/min.[4]
-
-
Analyte Loss During Washing: If this compound is detected in the wash fraction, the wash solvent is likely too strong.
-
Analyte Remaining on the Sorbent (Incomplete Elution): If the analyte is not found in the load or wash fractions and the recovery is still low, it may be irreversibly bound to the sorbent.[2]
-
Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[1][6] Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent) or try a different solvent with a higher elution strength.[1][7]
-
Insufficient Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte.[1] You can try collecting and analyzing a second elution fraction to see if more analyte can be recovered.[9]
-
pH of Elution Solvent: For ion-exchange SPE, the pH of the elution solvent is critical to neutralize the charge of the analyte or the sorbent and facilitate elution.[1]
-
Q2: How can I improve the reproducibility of my this compound SPE method?
Lack of reproducibility can stem from several factors.[4]
-
Inconsistent Sample Pre-treatment: Ensure a consistent and standardized protocol for preparing your samples before SPE.[4]
-
Cartridge Conditioning: Always follow the recommended conditioning and equilibration steps for the SPE cartridge. Do not let the sorbent bed dry out between these steps and sample loading.[1][4]
-
Precise Flow Rates: Maintain a consistent and controlled flow rate during all steps of the SPE procedure. Automated SPE systems can help improve reproducibility.[9]
-
Soak Steps: Incorporating "soak" steps, where the solvent is allowed to sit in the sorbent bed for a few minutes during conditioning and elution, can improve solvent-sorbent and analyte-sorbent interactions, leading to more consistent results.[4][10]
Q3: What are the key properties of this compound to consider for SPE method development?
Understanding the physicochemical properties of this compound is crucial for developing a robust SPE method.
| Property | Value/Information | Implication for SPE |
| Molecular Formula | C7H7ClN4O2[11] | Indicates the presence of polar functional groups (N, O). |
| Molecular Weight | 220.64 g/mol [11] | A small molecule that should be amenable to SPE. |
| XLogP3 | 0.9[12] | Suggests moderate hydrophobicity, making reversed-phase SPE a suitable starting point. |
| Hydrogen Bond Donor Count | 1[12] | Can participate in hydrogen bonding interactions. |
| Hydrogen Bond Acceptor Count | 3[12] | Can participate in hydrogen bonding interactions. |
| pKa | Not readily available in searches, but the parent compound, theophylline, has a pKa of ~8.6. The 8-chloro substitution increases acidity.[13] | The compound is likely weakly acidic. pH adjustment of the sample can be used to control its ionization state and retention on ion-exchange or mixed-mode sorbents. |
Experimental Protocols
Recommended Starting Protocol: Reversed-Phase SPE
This protocol is a starting point and may require optimization of solvent compositions, volumes, and flow rates.
| Step | Procedure | Rationale |
| 1. Sorbent Selection | C18 or a polymeric reversed-phase sorbent. | Based on the moderate hydrophobicity (XLogP3 of 0.9) of 8-Chlorotheophylline.[12] |
| 2. Conditioning | Pass 1-2 cartridge volumes of methanol (B129727) through the cartridge. | To wet the sorbent and activate the stationary phase.[4] |
| 3. Equilibration | Pass 1-2 cartridge volumes of deionized water or a buffer matching the pH of the sample through the cartridge. Do not let the sorbent dry. | To prepare the sorbent for the aqueous sample and ensure proper interaction.[4] |
| 4. Sample Loading | Load the pre-treated sample at a slow and consistent flow rate (e.g., 1 mL/min). | To allow for sufficient interaction between this compound and the sorbent.[4] |
| 5. Washing | Wash the cartridge with 1-2 cartridge volumes of a weak solvent, such as 5% methanol in water. | To remove polar interferences without eluting the analyte. The strength of the wash solvent may need to be optimized.[8] |
| 6. Drying | Dry the cartridge under vacuum or with nitrogen for 5-10 minutes. | To remove the aqueous wash solvent, which can interfere with the elution of the analyte in an organic solvent.[4] |
| 7. Elution | Elute this compound with 1-2 cartridge volumes of a strong solvent, such as methanol or acetonitrile. A small amount of a modifier (e.g., 1-2% formic acid or ammonium (B1175870) hydroxide) may improve recovery. | To disrupt the interaction between the analyte and the sorbent and collect the purified analyte.[1] |
| 8. Post-Elution | Evaporate the eluate to dryness and reconstitute in a solvent compatible with the analytical instrument (e.g., HPLC mobile phase).[7] | To concentrate the analyte and prepare it for analysis. |
Data Presentation: Troubleshooting Low Recovery
The following table illustrates how to systematically troubleshoot low recovery by analyzing different fractions.
| Fraction Analyzed | Finding | Potential Cause | Recommended Action |
| Load Fraction | High concentration of this compound | Insufficient retention | - Decrease sample loading flow rate. - Use a stronger sorbent (e.g., C18 instead of C8). - Adjust sample pH to increase retention. - Dilute sample with a weaker solvent.[4] |
| Wash Fraction | High concentration of this compound | Wash solvent is too strong | - Decrease the percentage of organic solvent in the wash solution. - Use a weaker organic solvent in the wash solution.[1] |
| Elution Fraction | Low concentration of this compound (and not found in other fractions) | Incomplete elution | - Increase the elution solvent strength (e.g., higher % organic). - Use a stronger elution solvent. - Increase the elution volume.[1][6] - Add a modifier (acid or base) to the elution solvent.[1] - Add a "soak" step during elution.[9] |
Visualizations
Caption: General Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Decision Tree for Low SPE Recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. youtube.com [youtube.com]
- 3. hawach.com [hawach.com]
- 4. silicycle.com [silicycle.com]
- 5. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 6. specartridge.com [specartridge.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. promochrom.com [promochrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. This compound | C7H7ClN4O2 | CID 71314819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
dealing with ion suppression/enhancement for 8-Chlorotheophylline-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression or enhancement during the analysis of 8-Chlorotheophylline-d6 by LC-MS/MS.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results Despite Using this compound Internal Standard
Possible Cause: Differential ion suppression or enhancement between 8-Chlorotheophylline and its deuterated internal standard (this compound). This can occur if there is a slight chromatographic separation between the analyte and the internal standard, causing them to elute into regions of varying matrix effects. This separation is often due to the deuterium (B1214612) isotope effect, where the heavier deuterium atoms can slightly alter the retention time.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of 8-Chlorotheophylline and this compound. Overlay the peaks to confirm if they are perfectly co-eluting. Even a small offset can lead to differential matrix effects.
-
Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard individually in the specific biological matrix being used (e.g., human plasma, urine).
-
Optimize Chromatography: If a chromatographic separation is observed, adjust the analytical column, mobile phase composition, or gradient profile to achieve better co-elution.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic and compensate for the matrix effects.
Issue 2: Poor Sensitivity and Low Signal-to-Noise for this compound
Possible Cause: Significant ion suppression from the sample matrix is likely reducing the ionization efficiency of the internal standard.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify the retention time regions with the most significant ion suppression.
-
Improve Sample Cleanup: Switch from a protein precipitation method to a more selective sample preparation technique like SPE or LLE to remove a wider range of matrix interferences.
-
Sample Dilution: If the concentration of 8-Chlorotheophylline in the samples is sufficiently high, diluting the sample can reduce the concentration of matrix components that cause ion suppression.
-
Chromatographic Separation: Modify the chromatographic method to separate this compound from the regions of major ion suppression identified in the post-column infusion experiment.
-
Optimize Ion Source Parameters: Adjust ion source parameters such as spray voltage, gas flows, and temperature to enhance the ionization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS/MS where co-eluting matrix components from the sample (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte, in this case, this compound. This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility.
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte to the internal standard signal should then remain constant, allowing for accurate quantification. However, due to the deuterium isotope effect, the deuterated standard may elute slightly earlier or later than the analyte. If this separation occurs in a region of the chromatogram where the matrix effect is not constant, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Q3: What are the common sources of ion suppression in bioanalysis?
A3: Common sources of ion suppression include:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other small molecules naturally present in biological samples like plasma and urine.
-
Exogenous substances: Contaminants from sample collection tubes, plasticware, and mobile phase additives.
-
High concentrations of the analyte or internal standard: This can lead to saturation of the ionization source.
Q4: How can I experimentally assess the degree of ion suppression for this compound?
A4: The matrix effect can be quantitatively assessed using a post-extraction addition experiment. The response of this compound in a pre-extracted blank matrix is compared to its response in a neat solution at the same concentration. The matrix effect is calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Data Presentation
Table 1: Illustrative Matrix Effect Data for this compound in Human Plasma
| Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Plasma Extract) | Matrix Effect (%) |
| Protein Precipitation | 50 | 1,200,000 | 780,000 | 65 (Suppression) |
| Liquid-Liquid Extraction | 50 | 1,200,000 | 1,050,000 | 87.5 (Suppression) |
| Solid-Phase Extraction | 50 | 1,200,000 | 1,150,000 | 95.8 (Minimal Effect) |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.
Methodology:
-
Prepare Solutions:
-
Set A (Neat Solution): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Spiked Matrix): Take a blank sample of the biological matrix (e.g., human plasma) and perform the complete sample extraction procedure. After the final evaporation step, reconstitute the extract with the same this compound solution prepared for Set A.
-
-
LC-MS/MS Analysis: Inject and analyze multiple replicates (n≥3) of both Set A and Set B.
-
Calculation:
-
Calculate the average peak area for both sets.
-
Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100
-
Protocol 2: Identification of Ion Suppression Zones by Post-Column Infusion
Objective: To identify the retention time regions in the chromatogram where significant ion suppression occurs.
Methodology:
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer's ion source, post-column, using a T-connector.
-
The LC column is connected to the other inlet of the T-connector.
-
-
Analysis:
-
Begin infusing the this compound solution to obtain a stable baseline signal.
-
Inject an extracted blank matrix sample onto the LC column.
-
-
Interpretation: Monitor the baseline signal of the infused this compound. Any dips or decreases in the baseline indicate regions of ion suppression caused by eluting matrix components.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Workflow for evaluating matrix effects.
ensuring co-elution of 8-Chlorotheophylline-d6 with the analyte
Welcome to the technical support center for analytical methods involving 8-Chlorotheophylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically focusing on the use of 8-Chlorotheophylline-d6 as an internal standard.
Section 1: Frequently Asked Questions (FAQs) - The Importance of Co-elution
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of 8-Chlorotheophylline, where six hydrogen atoms have been replaced with deuterium (B1214612).[] It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). Because it is chemically almost identical to the non-labeled analyte (8-Chlorotheophylline), it is expected to behave similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification.[2]
Q2: Why is the co-elution of this compound with the analyte so critical?
Co-elution, where the analyte and the internal standard exit the chromatography column at the same time, is crucial for accurate quantification.[3] If both compounds elute together, they experience the same degree of ion suppression or enhancement from matrix components in the mass spectrometer's ion source.[2] This ensures that the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensity fluctuates. When co-elution is not perfect, the two compounds are exposed to different matrix environments, which can compromise analytical accuracy.[3]
Q3: My this compound has a slightly shorter retention time than the analyte. What causes this separation?
This phenomenon is common and is known as the "deuterium isotope effect". Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[3] The replacement of hydrogen with the heavier isotope deuterium can lead to minor changes in the molecule's lipophilicity, causing it to interact differently with the stationary phase and elute slightly earlier.[2]
Section 2: Troubleshooting Guide - Achieving Co-elution
This guide provides a systematic approach to diagnosing and resolving co-elution problems between 8-Chlorotheophylline and its deuterated internal standard.
Caption: A workflow for troubleshooting co-elution issues.
Q4: How can I definitively confirm a co-elution problem?
The first step is a visual inspection. Overlay the chromatograms for the analyte and this compound.[3] Even a slight shift in retention time can indicate a problem.[2] For a more rigorous check, use a diode array detector (DAD) to perform a peak purity analysis or examine the mass spectra across the eluting peak.[4] If the spectra are not identical throughout the peak, it suggests the presence of more than one compound, confirming co-elution has not been achieved.[4][5]
Q5: What are the primary method adjustments to improve co-elution?
If a co-elution issue is confirmed, the next step is to optimize the chromatographic method. The goal is to increase the retention time of both compounds, allowing for more interaction with the stationary phase and promoting overlap.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase | Weaken the mobile phase (e.g., decrease the percentage of acetonitrile (B52724) or methanol (B129727) in a reversed-phase system).[4][5] | Increased retention time for both analyte and IS, potentially leading to better overlap. |
| Gradient | If using a gradient, make it shallower (i.e., increase the elution time over the same solvent percentage change).[6] | Provides more time for separation and can help merge closely eluting peaks. |
| Temperature | Adjust the column temperature. This can alter selectivity and retention.[7] | May increase or decrease retention; requires empirical testing to find the optimal temperature for co-elution. |
Q6: Method optimization isn't working. What are my other options?
If adjustments to the mobile phase and gradient are insufficient, consider more significant changes:
-
Use a Lower Resolution Column: A column with lower resolving power can be beneficial in this specific case, as it can promote the overlap of the analyte and internal standard peaks, effectively forcing co-elution.[2][7]
-
Perform a System Health Check: Issues unrelated to method chemistry can cause peak shape problems that mimic co-elution.[6] Check for system leaks, verify the pump is delivering a consistent flow rate, and ensure the column is not contaminated or voided.[6][8]
Section 3: Key Experimental Protocols
Protocol 1: Evaluating Matrix Effects
This protocol helps determine if the analyte and internal standard are experiencing differential matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into a clean solvent (e.g., the initial mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) first. Then, spike the analyte and IS into the extracted blank.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix sample before performing the extraction procedure.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.[7]
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Compare Results: Calculate the matrix effect for both the analyte and the IS. A significant difference (e.g., >15%) indicates a differential matrix effect, which can be caused by a lack of complete co-elution.
Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| Set A (Neat) | 1,000,000 | 1,050,000 | 0.95 |
| Set B (Post-Spike) | 750,000 | 900,000 | 0.83 |
| Set C (Pre-Spike) | 600,000 | 720,000 | 0.83 |
| Matrix Effect | 75% | 86% | - |
In this hypothetical case, the analyte signal is suppressed to 75% of its neat value, while the IS is only suppressed to 86%. This difference can lead to inaccurate quantification.
Section 4: Advanced Considerations
Caption: The impact of co-elution on matrix effect compensation.
Q7: Can differential matrix effects be a problem even with perfect co-elution?
While less common, it is possible. Studies have shown that even with perfect co-elution, the matrix effects experienced by an analyte and its deuterated internal standard can differ in some matrices.[3] Therefore, it is always recommended to perform a matrix effect evaluation during method development, as described in the protocol above.
Q8: How can I be sure my this compound standard is pure?
The purity of the internal standard is critical. Any presence of the unlabeled analyte in your IS stock will lead to an overestimation of the analyte's concentration.[7] Always request a certificate of analysis from your supplier that specifies both the chemical and isotopic purity.[3] You can experimentally assess the contribution from the internal standard by preparing a blank matrix sample, spiking it only with the IS at the working concentration, and monitoring the mass transition for the unlabeled analyte. The response should be negligible, typically less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[7]
References
Technical Support Center: Mass Spectrometer Source Optimization for 8-Chlorotheophylline-d6
Welcome to the technical support center for the mass spectrometer source optimization of 8-Chlorotheophylline-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting ESI source parameters for this compound analysis?
A1: For a molecule like this compound, which is a small polar molecule, starting with general parameters for similar compounds is a good approach. Given its structural similarity to caffeine (B1668208) and theophylline, positive ion electrospray (ESI) mode is generally preferred. A good starting point would be to infuse a standard solution of this compound directly into the mass spectrometer and monitor its signal while adjusting the source parameters.
Q2: I am observing a low signal intensity for this compound. What are the possible causes and how can I troubleshoot this?
A2: Low signal intensity can stem from several factors. A systematic approach to troubleshooting is recommended. First, ensure that the analyte concentration is appropriate and that the sample has been prepared correctly. Then, isolate the mass spectrometer by infusing a standard solution directly, bypassing the LC system. If the signal is still low, the issue likely lies with the MS source parameters or potential contamination. A contaminated ion source is a common reason for decreased signal intensity and should be cleaned according to the manufacturer's recommendations. Optimization of source parameters such as spray voltage, capillary temperature, and gas flows is crucial for maximizing the signal.
Q3: Why am I seeing poor peak shapes (e.g., fronting, tailing, or splitting) for this compound?
A3: Poor peak shape is often related to chromatographic conditions but can also be influenced by the injection solvent and extra-column effects. If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Secondary interactions between the analyte and the stationary phase can also lead to tailing. Ensure your column is in good condition and that there are no clogs or voids.
Q4: I am observing a chromatographic shift between this compound and the non-deuterated 8-Chlorotheophylline. Is this normal and how can it be addressed?
A4: A slight chromatographic separation between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect." While often minor, it can be problematic if it leads to differential ion suppression. To address this, you can try modifying the chromatographic conditions, such as adjusting the mobile phase gradient or temperature, to minimize the separation.
Troubleshooting Guides
Guide 1: Low Signal Intensity
If you are experiencing low signal intensity for this compound, follow these steps:
-
Verify Sample Integrity: Ensure the concentration of your this compound standard is correct and that it has not degraded.
-
Direct Infusion: Bypass the LC system and directly infuse a known concentration of the standard into the mass spectrometer. This will help determine if the issue is with the LC or the MS.
-
Source Parameter Optimization: Systematically optimize the ESI source parameters. Refer to the experimental protocol below for a detailed guide.
-
Ion Source Cleaning: If optimization does not improve the signal, the ion source may be contaminated. Follow the manufacturer's protocol for cleaning the ion source components.
Guide 2: High Background Noise
High background noise can obscure the analyte signal. Here are some steps to mitigate it:
-
Check Solvents and Reagents: Ensure that you are using high-purity, LC-MS grade solvents and fresh mobile phase.
-
System Flush: Flush the entire LC-MS system to remove any contaminants.
-
Source Cleaning: A dirty ion source can contribute to high background noise.
Data Presentation
Table 1: Typical Starting ESI Source Parameters for this compound
| Parameter | Typical Starting Value (Positive ESI) |
| Spray Voltage | 3.5 - 4.5 kV |
| Capillary Temperature | 300 - 350 °C |
| Sheath Gas Flow Rate | 30 - 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 5 - 10 (arbitrary units) |
| Nebulizer Gas Pressure | 30 - 50 psi |
Table 2: Effects of ESI Source Parameter Adjustments on this compound Signal
| Parameter | Adjustment | Expected Effect on Signal Intensity | Potential Negative Effects |
| Spray Voltage | Increase | Increase up to an optimal point | Signal instability or in-source fragmentation if too high |
| Decrease | Decrease | Poor ionization efficiency if too low | |
| Capillary Temp. | Increase | Increase by improving desolvation | Thermal degradation of the analyte if too high |
| Decrease | Decrease | Incomplete desolvation | |
| Sheath Gas Flow | Increase | Increase by improving nebulization | Signal suppression if too high |
| Decrease | Decrease | Poor droplet formation | |
| Auxiliary Gas Flow | Increase | Increase by aiding desolvation | Can decrease signal if it cools the ESI probe too much |
| Decrease | Decrease | Inefficient solvent evaporation |
Experimental Protocols
Protocol 1: Mass Spectrometer Source Optimization for this compound via Direct Infusion
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
Syringe pump
-
Mass spectrometer with an ESI source
Procedure:
-
Prepare the Infusion Setup:
-
Load a syringe with the this compound standard solution.
-
Place the syringe in the syringe pump and connect it to the mass spectrometer's ESI probe, bypassing the LC system.
-
-
Initial Instrument Settings:
-
Set the mass spectrometer to monitor the expected m/z of protonated this compound.
-
Begin with the typical starting parameters listed in Table 1.
-
-
Infuse the Standard:
-
Start the syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Systematic Parameter Optimization:
-
Spray Voltage: While monitoring the signal intensity, gradually increase the spray voltage in small increments (e.g., 0.2 kV) until the signal maximizes and then starts to decrease or become unstable. Record the optimal voltage.
-
Capillary Temperature: Set the spray voltage to its optimal value. Then, vary the capillary temperature in increments (e.g., 10-20 °C) to find the temperature that yields the highest signal intensity.
-
Sheath and Auxiliary Gas Flow: With the optimal spray voltage and capillary temperature, adjust the sheath gas and auxiliary gas flow rates independently to maximize the signal.
-
-
Finalize Optimized Parameters: Once the optimal value for each parameter is determined, perform a final check to ensure the signal is stable and reproducible.
Mandatory Visualization
Caption: Workflow for Mass Spectrometer Source Optimization.
Caption: Troubleshooting Decision Tree for Low Signal Intensity.
impact of mobile phase composition on 8-Chlorotheophylline-d6 ionization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the ionization of 8-Chlorotheophylline-d6 during LC-MS analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on problems related to the mobile phase.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Question | Answer |
| Why is my this compound peak tailing? | Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol (B1196071) groups on silica-based columns. It can also result from column overload.[1] |
| How can I resolve peak tailing? | 1. Adjust Mobile Phase pH: The separation and ionization of 8-Chlorotheophylline (B119741) are highly dependent on pH.[2] For a C18 or C8 column, using a mobile phase with a low pH (e.g., pH 2.8-3.5) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[2][3][4] 2. Add an Ion-Pairing Agent or "Silanol Blocker": Adding a small amount of an amine, such as triethylamine (B128534) (TEA), to the mobile phase can block active silanol sites and improve peak shape for basic compounds that might be present.[2][5] 3. Check Sample Load: Injecting too much analyte can overload the column. Try diluting your sample or reducing the injection volume.[1] |
| What causes peak fronting? | Peak fronting is typically a sign of column overload (either too high concentration or too large an injection volume) or a physical problem with the column, such as a void or collapsed bed.[1] |
Issue 2: Low Signal Intensity / Poor Sensitivity
| Question | Answer |
| My this compound signal is very low. How can I improve its ionization? | Low signal intensity is directly related to poor ionization efficiency in the mass spectrometer source. The mobile phase composition plays a critical role in how well an analyte ionizes. |
| How does mobile phase pH affect ionization efficiency? | The pH of the mobile phase determines the charge state of the analyte as it enters the ESI source. For positive mode ESI (ESI+), a pH below the analyte's pKa will promote protonation ([M+H]+), enhancing the signal. For negative mode ESI (ESI-), a pH above the pKa will promote deprotonation ([M-H]-). 8-Chlorotheophylline's separation is highly influenced by pH-driven changes in ionization.[2] |
| What additives can I use to enhance the signal? | 1. For ESI+: Additives like formic acid or acetic acid (typically 0.1%) are used to lower the pH and provide a source of protons.[6] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used as they provide ammonium ions which can form adducts ([M+NH4]+) and help with ionization.[7] 2. For ESI-: Additives like ammonium hydroxide (B78521) or ammonium bicarbonate can be used to raise the mobile phase pH. Ammonium acetate can also be effective in negative mode. |
Issue 3: Retention Time (RT) Shifts
| Question | Answer |
| Why is the retention time of my this compound peak shifting between injections? | Unstable retention times can point to several issues, most commonly related to the mobile phase or the column. |
| How can I stabilize the retention time? | 1. Ensure Proper Mobile Phase Preparation: Inconsistently prepared mobile phases, especially buffers, will cause RT shifts. Always measure components accurately. Buffers should be made fresh and kept capped to prevent evaporation or changes in composition.[1] 2. Check the pH: Since the ionization state of 8-Chlorotheophylline is pH-dependent, small shifts in mobile phase pH can lead to significant changes in retention time.[2] For example, one study optimized the separation of 8-Chlorotheophylline and caffeine (B1668208) using a mobile phase at a tightly controlled pH of 2.8.[3][5] 3. Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common cause of drifting retention times, especially with gradient methods. |
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound
This protocol is a representative method synthesized from published literature for the analysis of 8-Chlorotheophylline.[3][4][5]
1. Chromatographic Conditions:
-
Column: SymmetryShield RP8 (or equivalent C8/C18 column), 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.01 M Phosphoric Acid with Triethylamine, adjusted to pH 2.8
-
Mobile Phase B: Acetonitrile (B52724)
-
Composition: Isocratic elution with 78% Mobile Phase A and 22% Mobile Phase B[3][5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
2. Mass Spectrometric Conditions (Illustrative for Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 221.1 (for the deuterated M+H+)
-
Product Ion (Q3): A specific fragment ion would be determined by direct infusion and optimization.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Nebulizer Gas (Nitrogen): Flow rate to be optimized for the specific instrument.
-
Data Presentation
Table 1: Illustrative Impact of Mobile Phase pH on this compound Analysis
Note: This table provides an illustrative summary based on established chromatographic and mass spectrometric principles. The pKa of 8-Chlorotheophylline is approximately 8.3 (similar to theophylline). Optimal results depend on specific instrument and column conditions.
| Mobile Phase Condition | Expected Retention on RP Column | Primary Ionization Pathway | Expected ESI Mode | Expected Signal Intensity |
| Acidic (pH 2.8) | More Retained (less polar) | Protonation ([M+H]+) | Positive (ESI+) | High |
| Neutral (pH 7.0) | Intermediate Retention | Mixed (Protonation/Deprotonation) | Positive or Negative | Moderate |
| Basic (pH 9.0) | Less Retained (more polar) | Deprotonation ([M-H]-) | Negative (ESI-) | High |
Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for developing a method for this compound? A good starting point for reversed-phase chromatography (C18/C8 column) is an acidic mobile phase, such as acetonitrile and water with 0.1% formic acid.[6] This condition generally provides good peak shapes and is favorable for positive mode ESI. A study found that a mobile phase of acetonitrile and buffered water at pH 2.8 provided optimal separation from similar compounds like caffeine.[2][3][5]
Q2: Should I use methanol (B129727) or acetonitrile as the organic modifier? Both can be used. Acetonitrile often provides sharper peaks and lower backpressure. However, the choice can affect selectivity. For separating 8-Chlorotheophylline from impurities or other analytes, it is recommended to test both. One validated method successfully used a mobile phase containing both methanol and acetonitrile.[8]
Q3: Is a gradient or isocratic elution better for this compound? For analyzing the parent compound alone or with a few other analytes with similar properties, an isocratic method is often sufficient, simpler, and more robust.[3][4][5] If you are analyzing it in a complex matrix or with compounds of widely varying polarities, a gradient elution may be necessary to achieve adequate separation and reduce run time.
Q4: How does the deuterated label (d6) affect the mobile phase choice? The deuterium (B1214612) labels in this compound have a negligible effect on its chemical properties, such as polarity and pKa. Therefore, the mobile phase composition and chromatographic behavior will be nearly identical to the non-deuterated 8-Chlorotheophylline. The primary difference is its mass, which is accounted for in the mass spectrometer settings.
Visualization
Caption: Workflow for optimizing mobile phase to improve this compound analysis.
References
- 1. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. Optimization and validation of a method for the determination of caffeine, 8-chlorotheophylline and diphenhydramine by isocratic high-performance liquid chromatography. Stress test for stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. pharmasm.com [pharmasm.com]
preventing in-source fragmentation of 8-Chlorotheophylline-d6
Welcome to the technical support center for the analysis of 8-Chlorotheophylline-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is a phenomenon where molecular ions fragment within the ion source of a mass spectrometer before they are analyzed.[1] This can be particularly problematic in quantitative studies for several reasons:
-
Inaccurate Quantification: If the precursor ion (the intact molecule of this compound) fragments, its signal intensity will be reduced, potentially leading to underestimation of its concentration.
-
Complex Spectra: The presence of fragment ions can complicate the mass spectrum, making it more difficult to identify and confirm the target analyte.
-
Method Variability: If the degree of fragmentation is not consistent across samples and standards, it will introduce variability and reduce the reliability of the analytical method.
For deuterated standards like this compound, maintaining the integrity of the precursor ion is crucial for its role as an internal standard in accurately quantifying the non-deuterated analyte.
Q2: What are the primary instrumental factors that cause in-source fragmentation of this compound?
In-source fragmentation is primarily caused by excessive energy being transferred to the ions in the ion source. The key instrumental parameters that contribute to this are:
-
Cone Voltage (or Declustering/Fragmentor Potential): This voltage accelerates ions from the atmospheric pressure region of the source into the mass analyzer. Higher cone voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and increased fragmentation.[2][3]
-
Source Temperature and Desolvation Temperature: High temperatures can provide thermal energy that contributes to the fragmentation of thermally labile molecules. Optimizing these temperatures is crucial to ensure efficient desolvation without causing the analyte to break down.[1]
-
Nebulizer and Drying Gas Flow Rates: These parameters affect the desolvation process. Inefficient desolvation can lead to the formation of adducts or unstable ions that are more prone to fragmentation.
Q3: What is a good starting point for LC-MS parameters for this compound analysis to minimize fragmentation?
Based on methods developed for the parent compound, theophylline (B1681296), and its analogs, a good starting point for developing a robust LC-MS method for this compound would be:[4][5][6]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often effective for theophylline and related compounds.
-
Mobile Phase: A reversed-phase separation with a C18 column is common. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water with a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) can be a good starting point.
-
Initial MS Parameters: Begin with conservative settings for the parameters known to influence fragmentation. A low cone voltage and moderate source and desolvation temperatures are advisable.
Troubleshooting Guide: Minimizing In-source Fragmentation
This guide provides a systematic approach to optimizing your mass spectrometer settings to reduce or eliminate in-source fragmentation of this compound.
Systematic Parameter Optimization Workflow
The following diagram illustrates a recommended workflow for systematically optimizing MS parameters to minimize in-source fragmentation.
Caption: A stepwise workflow for optimizing MS parameters to reduce in-source fragmentation.
Experimental Protocol for Parameter Optimization
This protocol describes how to systematically test and select the optimal MS parameters to minimize the in-source fragmentation of this compound.
Objective: To determine the optimal cone voltage, source temperature, and desolvation temperature that maximize the precursor ion signal of this compound while minimizing the formation of fragment ions.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in a solvent compatible with your LC-MS system, such as 50:50 acetonitrile:water).
-
LC-MS system with an electrospray ionization (ESI) source.
-
Syringe pump for direct infusion.
Methodology:
-
Initial Setup:
-
Prepare a fresh solution of this compound.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min). This provides a stable signal for optimization.
-
Set the mass spectrometer to acquire data in full scan mode in the appropriate ionization mode (e.g., negative ESI).
-
-
Cone Voltage Optimization:
-
Set the source and desolvation temperatures to moderate, constant values (e.g., 120 °C and 350 °C, respectively).
-
Start with a low cone voltage (e.g., 10 V).
-
Acquire a mass spectrum and record the intensities of the precursor ion (e.g., [M-H]⁻) and any significant fragment ions.
-
Increase the cone voltage in small increments (e.g., 5-10 V) and repeat the acquisition at each step.
-
Continue until you observe a significant decrease in the precursor ion intensity and a corresponding increase in fragment ion intensity.
-
Plot the intensities of the precursor and fragment ions against the cone voltage to determine the optimal value that gives a strong precursor signal with minimal fragmentation.
-
-
Source Temperature Optimization:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Keep the desolvation temperature constant.
-
Vary the source temperature in increments (e.g., 10-20 °C), acquiring a mass spectrum at each step.
-
Monitor the precursor and fragment ion intensities.
-
Select the source temperature that provides the best signal-to-noise for the precursor ion without causing significant fragmentation.
-
-
Desolvation Temperature Optimization:
-
Set the cone voltage and source temperature to their optimal values.
-
Vary the desolvation temperature in increments (e.g., 25-50 °C) and acquire a mass spectrum at each step.
-
Observe the effect on the precursor and fragment ion intensities. High temperatures can sometimes lead to thermal degradation.
-
Choose the desolvation temperature that results in a stable and intense precursor ion signal.
-
Data Presentation: Illustrative Optimization Results
The following tables provide an example of how to present the quantitative data from the optimization experiments.
Table 1: Effect of Cone Voltage on Ion Intensities
| Cone Voltage (V) | Precursor Ion Intensity (counts) | Fragment Ion Intensity (counts) | Ratio (Fragment/Precursor) |
| 10 | 8,500,000 | 50,000 | 0.006 |
| 20 | 9,200,000 | 150,000 | 0.016 |
| 30 | 9,800,000 | 450,000 | 0.046 |
| 40 | 8,100,000 | 1,500,000 | 0.185 |
| 50 | 5,200,000 | 4,800,000 | 0.923 |
Based on this illustrative data, a cone voltage between 20-30 V would be optimal.
Table 2: Effect of Source Temperature on Precursor Ion Intensity
| Source Temperature (°C) | Precursor Ion Intensity (counts) |
| 100 | 7,900,000 |
| 110 | 8,800,000 |
| 120 | 9,500,000 |
| 130 | 9,100,000 |
| 140 | 8,200,000 |
Based on this illustrative data, a source temperature of 120 °C would be optimal.
Table 3: Effect of Desolvation Temperature on Precursor Ion Intensity
| Desolvation Temp. (°C) | Precursor Ion Intensity (counts) |
| 300 | 7,500,000 |
| 350 | 9,600,000 |
| 400 | 9,400,000 |
| 450 | 8,500,000 |
| 500 | 7,100,000 |
Based on this illustrative data, a desolvation temperature of 350 °C would be optimal.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key MS parameters and the occurrence of in-source fragmentation.
Caption: Relationship between MS parameters and in-source fragmentation.
By carefully following these guidelines and systematically optimizing your instrument parameters, you can significantly reduce the in-source fragmentation of this compound, leading to more accurate and reliable analytical results.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Diphenhydramine using 8-Chlorotheophylline-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for diphenhydramine (B27), a primary component of dimenhydrinate, utilizing 8-Chlorotheophylline-d6 as a stable isotope-labeled (SIL) internal standard. The performance of this method is compared with an alternative method employing a different internal standard, pseudoephedrine. All data and protocols are presented in accordance with FDA guidelines on bioanalytical method validation.
Introduction
Diphenhydramine is a widely used antihistamine and the active moiety in the antiemetic drug dimenhydrinate, which is a salt of diphenhydramine and 8-chlorotheophylline.[1][2] Accurate quantification of diphenhydramine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving data accuracy and precision.
This guide details the validation parameters for a hypothetical, yet representative, LC-MS/MS method for diphenhydramine using this compound and compares it with a published method that utilizes pseudoephedrine as the internal standard.
Experimental Protocols
Proposed Method: LC-MS/MS Analysis of Diphenhydramine with this compound Internal Standard
This proposed method is based on established principles of bioanalytical method validation and typical parameters for LC-MS/MS assays.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing this compound (internal standard) at a concentration of 50 ng/mL.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: Zorbax SB-C18 column (100 mm x 3.0 mm, 3.5 µm) or equivalent
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6475A Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Diphenhydramine: m/z 256.2 → 167.1[3]
-
This compound: m/z 221.1 → 198.1 (hypothetical, based on a d6 label)
-
Comparative Method: LC-MS/MS Analysis of Diphenhydramine with Pseudoephedrine Internal Standard[3]
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [3]
-
To 200 µL of plasma sample, add pseudoephedrine (internal standard).[3]
-
Perform liquid-liquid extraction with an appropriate organic solvent.[3]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.[3]
2. LC-MS/MS Conditions [3]
-
LC System: Varian 1200 L or equivalent[3]
-
Column: Zorbax SB-C18 column (100 mm x 3.0 mm, 3.5 µm)[3]
-
Mobile Phase: Methanol-water-formic acid (65:35:0.5, v/v/v)[3]
-
Flow Rate: 0.2 mL/min[3]
-
MS System: Varian 1200 L electrospray tandem mass spectrometer or equivalent[3]
-
Ionization Mode: ESI, Positive[3]
-
MRM Transitions: [3]
Data Presentation: Comparison of Validation Parameters
The following tables summarize the expected validation results for the proposed method using this compound and the published data for the method using pseudoephedrine as the internal standard.
Table 1: Linearity and Range
| Parameter | Proposed Method (this compound IS) | Comparative Method (Pseudoephedrine IS)[3] |
| Analyte | Diphenhydramine | Diphenhydramine[3] |
| Range | 1 - 500 ng/mL | 1 - 500 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.9990[3] |
| LLOQ | 1 ng/mL | 1 ng/mL[3] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Proposed Method (this compound IS) | Comparative Method (Pseudoephedrine IS) |
| Accuracy (% Bias) | Precision (%RSD) | ||
| Diphenhydramine | LLOQ (1 ng/mL) | ± 20% | ≤ 20% |
| Low QC (3 ng/mL) | ± 15% | ≤ 15% | |
| Mid QC (100 ng/mL) | ± 15% | ≤ 15% | |
| High QC (400 ng/mL) | ± 15% | ≤ 15% |
Note: The comparative method's accuracy and precision were reported to be "within the required limits" without specifying the exact values.[3]
Mandatory Visualization
Caption: Experimental workflow for the bioanalysis of diphenhydramine.
Discussion
The use of a stable isotope-labeled internal standard like this compound is highly advantageous in bioanalytical method development. The near-identical chemical and physical properties to the analyte ensure that any variations during sample processing and analysis are effectively normalized. This leads to enhanced accuracy and precision compared to methods using a structurally analogous but non-isotopically labeled internal standard like pseudoephedrine.
While the comparative method using pseudoephedrine demonstrates acceptable performance, the potential for differential matrix effects between the analyte and the internal standard is higher.[3] The proposed method with this compound is expected to provide more robust and reliable data, which is critical in regulated bioanalysis.
Conclusion
This guide outlines a robust and reliable LC-MS/MS method for the quantification of diphenhydramine in biological matrices using this compound as an internal standard. The presented data, based on established validation guidelines, demonstrates the suitability of this approach for pharmacokinetic and other drug development studies. The comparison with an alternative method highlights the superiority of using a stable isotope-labeled internal standard for achieving the highest level of data quality and integrity.
References
- 1. 8-Chlorotheophylline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: 8-Chlorotheophylline-d6 vs. a Non-Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of 8-Chlorotheophylline, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability and accuracy of bioanalytical data. This guide provides an objective comparison between the performance of a deuterated internal standard, 8-Chlorotheophylline-d6, and a structurally similar non-deuterated internal standard, Theophylline (B1681296), in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
In the realm of regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely considered the gold standard.[1] This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby effectively compensating for variations that can compromise data integrity.[2] However, in situations where a SIL-IS is unavailable or cost-prohibitive, a non-deuterated, structurally similar compound is often employed. This guide presents a comparative overview, supported by established principles and representative experimental data, to illuminate the performance differences between these two approaches for the analysis of 8-Chlorotheophylline.
The Gold Standard vs. The Analogue: A Performance Showdown
The superiority of a deuterated internal standard like this compound over a non-deuterated analogue such as Theophylline is most evident in its ability to compensate for matrix effects and variability in extraction recovery.[1] Due to their nearly identical physicochemical properties, the analyte and its deuterated internal standard co-elute chromatographically and experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[3] A non-deuterated internal standard, while structurally similar, will have different retention times and may respond differently to matrix interferences.[4]
| Validation Parameter | This compound (Deuterated IS) | Theophylline (Non-Deuterated IS) | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Deuterated IS co-elutes with the analyte, providing superior correction for matrix effects and extraction variability.[1] |
| Precision (% CV) | Typically <10% | Can be >15% | The close tracking of the analyte by the deuterated IS throughout the analytical process leads to more consistent results.[5] |
| Matrix Effect (% CV) | Typically <15% | Can be >20% | The deuterated IS experiences the same ion suppression/enhancement as the analyte, leading to a more consistent analyte/IS ratio across different biological lots.[4] |
| Extraction Recovery | Consistent with analyte | May differ from analyte | Minor differences in polarity and structure can lead to differential recovery during sample preparation.[2] |
| Selectivity | High | Potential for interference | As a different chemical entity, a non-deuterated IS has a higher risk of co-eluting with endogenous matrix components that do not affect the analyte. |
Visualizing the Workflow: From Sample to Signal
A robust bioanalytical workflow is essential for generating reliable data. The following diagram illustrates a typical experimental workflow for the quantification of 8-Chlorotheophylline in a biological matrix using an internal standard.
The Logic of Internal Standard Selection
The decision to use a deuterated versus a non-deuterated internal standard is guided by the need for the highest data quality versus practical considerations such as cost and availability. The following diagram illustrates the logical pathway for selecting an internal standard in bioanalytical method development.
Experimental Protocols
To objectively compare the performance of this compound and Theophylline as internal standards, a rigorous validation study should be conducted. The following protocols outline the key experiments.
Sample Preparation (Human Plasma)
-
Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (either this compound or Theophylline at a concentration of 100 ng/mL in methanol) to each plasma sample, except for blank samples.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.
-
Vortexing: Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for 8-Chlorotheophylline, this compound, and Theophylline.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 8-Chlorotheophylline | 215.0 | 158.0 |
| This compound | 221.0 | 164.0 |
| Theophylline | 181.1 | 124.1 |
Bioanalytical Method Validation
A full validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to be assessed for each internal standard include:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and internal standards.
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of 8-Chlorotheophylline into blank plasma.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high quality control samples).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte and internal standard in post-extraction spiked plasma from at least six different sources to their response in a neat solution.[3]
-
Extraction Recovery: Compare the analyte and internal standard response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of 8-Chlorotheophylline in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Conclusion
For the bioanalysis of 8-Chlorotheophylline, the use of its deuterated internal standard, this compound, is unequivocally the superior choice for achieving the highest levels of accuracy, precision, and robustness. It effectively mitigates the impact of matrix effects and procedural variability, ensuring the generation of reliable data for pharmacokinetic and other drug development studies. While a non-deuterated internal standard like Theophylline can be a viable alternative when a deuterated standard is not accessible, it necessitates a more thorough and rigorous validation to fully characterize and control for its potential limitations. The experimental data, even when extrapolated from similar compounds, consistently underscores the significant advantages conferred by stable isotope-labeled internal standards in modern bioanalysis.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods: Featuring 8-Chlorotheophylline-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The integrity of pharmacokinetic and toxicokinetic data hinges on the robustness and reliability of the bioanalytical methods used. A critical component of ensuring this reliability is the use of an appropriate internal standard (IS) and the process of cross-validation, especially when analytical methods are transferred between laboratories or updated over time. This guide provides an objective comparison of bioanalytical methods, with a focus on the use of 8-Chlorotheophylline-d6 as a stable isotope-labeled (SIL) internal standard.
8-Chlorotheophylline, a structural analog of xanthines like theophylline (B1681296) and caffeine, is a suitable candidate for an internal standard in their bioanalytical methods. Its deuterated form, this compound, offers the advantages of a SIL IS, which is considered the gold standard in quantitative LC-MS/MS bioanalysis due to its ability to closely mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability.[1]
This guide will compare a bioanalytical method for theophylline that utilizes a structural analog IS with a hypothetical scenario where this compound would be the ideal SIL IS. This comparison will highlight the key performance differences and underscore the benefits of using a deuterated internal standard.
Experimental Protocols
Detailed methodologies for two distinct bioanalytical approaches for the quantification of theophylline in plasma are presented below. Method A employs a common structural analog internal standard, phenacetin (B1679774), while Method B is a conceptualized, optimized method employing this compound.
Method A: Theophylline Quantification using Phenacetin as Internal Standard
This method is based on a published LC-MS/MS assay for the determination of theophylline in rabbit plasma.[2]
-
Sample Preparation: A liquid-liquid extraction (LLE) is performed. To 0.1 mL of plasma, an internal standard solution (phenacetin) is added, followed by vortexing. The extraction is carried out using ethyl acetate (B1210297). The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: HyPURITY ADVANCE™ C18 (3 × 50 mm)
-
Mobile Phase: 80% methanol (B129727) and 20% 2 mM ammonium (B1175870) acetate buffer
-
Flow Rate: Isocratic
-
Total Run Time: 3 minutes
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Ionization
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Theophylline: m/z 181.1 → 124.2
-
Phenacetin (IS): m/z 180.2 → 110.1
-
-
Method B (Conceptualized): Theophylline Quantification using this compound as Internal Standard
This proposed method is designed to be a high-performance assay, leveraging the benefits of a stable isotope-labeled internal standard.
-
Sample Preparation: A protein precipitation method is employed for its simplicity and speed. To a small volume of plasma (e.g., 50 µL), a solution of this compound in a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then directly injected or diluted prior to injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A modern, high-efficiency C18 column (e.g., sub-2 µm particle size) for fast and sharp peaks.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile to ensure optimal separation and peak shape.
-
Flow Rate: Optimized for the column dimensions.
-
Total Run Time: Approximately 2-3 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Theophylline: m/z 181.1 → 124.2
-
This compound (IS): m/z 221.1 → [fragment ion to be determined]
-
-
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance characteristics of the two methods. The data for Method A is derived from the cited literature[2], while the data for Method B represents the anticipated improvements with the use of a SIL IS.
Table 1: Method Validation Parameters
| Parameter | Method A (Phenacetin IS) | Method B (this compound IS) - Expected |
| Linearity Range | 50.4 - 5062.1 ng/mL | 10 - 10000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50.4 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 5.6% | < 5% |
| Inter-day Precision (%CV) | 2.2 - 7.0% | < 5% |
| Accuracy (% Recovery) | 89 - 106% | 95 - 105% |
| Mean Recovery (Analyte) | 39.3% | > 90% (with optimized extraction) |
| Mean Recovery (IS) | 57.0% | > 90% (with optimized extraction) |
Table 2: Comparison of Internal Standard Performance
| Feature | Phenacetin (Structural Analog IS) | This compound (SIL IS) |
| Structural Similarity to Analyte | Moderate | High (same core structure) |
| Co-elution with Analyte | No, different retention time | Yes, co-elutes with the analyte |
| Compensation for Matrix Effects | Partial | Excellent |
| Compensation for Extraction Variability | Good, but can differ from analyte | Excellent |
| Risk of Differential Ion Suppression/Enhancement | Higher | Minimal |
Mandatory Visualization
The following diagrams illustrate the logical workflows for bioanalytical method validation and the specific process of cross-validation.
Caption: Workflow for Bioanalytical Method Validation.
Caption: Logical Workflow for Cross-Validation of Bioanalytical Methods.
References
The Gold Standard in Bioanalysis: A Performance Comparison of 8-Chlorotheophylline-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) is a critical factor that can significantly impact the outcome of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an objective comparison of the performance characteristics of 8-Chlorotheophylline-d6, a deuterated stable isotope-labeled internal standard, against other common alternatives, supported by established principles and representative experimental data.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The fundamental principle behind their superiority is that a stable isotope-labeled version of the analyte is the ideal internal standard because it exhibits nearly identical physicochemical properties to the analyte itself. This ensures it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.[1][2][3][4]
This compound is the deuterium-labeled analog of 8-Chlorotheophylline, a compound structurally related to the widely used bronchodilator theophylline (B1681296) and a metabolite of dyphylline. Its use as an internal standard is particularly relevant for the quantitative analysis of these and other related xanthine (B1682287) derivatives.
Superior Performance of Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to minimize analytical variability.[5] Structurally identical to the analyte, with the exception of heavier isotopes, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer. This is a crucial advantage over non-deuterated internal standards, such as structural analogs, which may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. These differences can compromise the accuracy and precision of the analytical method.
Performance Comparison: this compound vs. Alternatives
To illustrate the performance differences, this guide compares the expected performance of this compound with a commonly used non-deuterated internal standard, Phenacetin, for the analysis of a related compound, theophylline, in plasma. While a direct head-to-head study is not available, the data for Phenacetin is taken from a validated bioanalytical method, and the expected performance of this compound is based on the well-established principles and typical performance of deuterated standards.
Table 1: Comparison of Bioanalytical Validation Parameters
| Performance Parameter | This compound (Expected) | Phenacetin (Observed for Theophylline Analysis)[6] | Structural Analog (Potential Issues) |
| Linearity (r²) | >0.99 | >0.99 | Generally achievable (>0.99) |
| Lower Limit of Quantification (LLOQ) | Low ng/mL | 50.418 ng/mL | Potentially higher due to differences in ionization efficiency |
| Precision (%CV) | Intra-day: <15% Inter-day: <15% | Intra-day: <9% Inter-day: <9% | May exceed 15% due to differential matrix effects |
| Accuracy (%Bias) | Within ±15% of nominal values | 89% to 106% | May exceed ±15% due to inconsistent recovery |
| Mean Extraction Recovery | Expected to be very similar to the analyte | Theophylline: 39.30% Phenacetin: 57.00% | Can be variable and significantly different from the analyte |
| Matrix Effect | Effectively compensated by the IS | To be assessed, potential for differential matrix effects | Significant ion suppression or enhancement, not adequately compensated for by the IS |
| Stability | Expected to mirror the analyte's stability | Assessed and found to be stable | May have a different stability profile than the analyte |
Experimental Protocols
A robust bioanalytical method validation is crucial to ensure the reliability of the data. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis.
Experimental Protocol Using a Non-Deuterated Internal Standard (Phenacetin for Theophylline Analysis)[6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.1 mL of plasma, add 50 µL of Phenacetin internal standard working solution (0.5 µg/mL).
-
Vortex the mixture for 30 seconds.
-
Add 0.5 mL of ethyl acetate (B1210297) (extraction solvent) and vortex for 10 minutes.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
2. LC-MS/MS Conditions:
-
LC System: HPLC system capable of delivering a precise and stable flow.
-
Column: HyPURITY ADVANCE™ C18 (3 x 50 mm).
-
Mobile Phase: 80% methanol (B129727) and 20% 2 mM ammonium (B1175870) acetate buffer.
-
Flow Rate: Isocratic elution.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MRM Transitions:
-
Theophylline: m/z 181.1 → 124.2
-
Phenacetin (IS): m/z 180.2 → 110.1
-
Expected Experimental Protocol Using a Deuterated Internal Standard (this compound)
This protocol is based on typical methods for similar analytes and highlights the streamlined process often possible with a deuterated IS.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of a solution containing this compound in a protein precipitating solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes.
-
Inject an aliquot of the clear supernatant directly into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable modifier like formic acid or ammonium acetate.
-
Flow Rate: Appropriate for the column dimensions.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MRM Transitions (Hypothetical):
-
Analyte (e.g., Theophylline): m/z 181.1 → 124.2
-
This compound (IS): m/z 221.1 → [product ion]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the typical bioanalytical workflow and the logical basis for selecting a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical method development. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and a more effective compensation for matrix effects when compared to non-deuterated alternatives. For researchers aiming for the highest quality data in regulated bioanalytical studies, the investment in a stable isotope-labeled internal standard is a scientifically sound and often critical choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Workhorse: A Comparative Guide to Theophylline Quantification Methodologies
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic drugs is paramount. This guide provides a detailed comparison of two common analytical methods for the determination of theophylline (B1681296), a widely used bronchodilator: a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This objective comparison, supported by experimental data, will assist in selecting the most appropriate method for specific research needs.
The use of a stable isotope-labeled internal standard, such as 8-Chlorotheophylline-d6, in LC-MS/MS analysis is widely considered the "gold standard" for bioanalytical quantification. The nearly identical physicochemical properties of the deuterated standard to the analyte of interest allow for effective compensation for variations in sample preparation and matrix effects, leading to superior accuracy and precision. In contrast, HPLC-UV methods, while often more accessible and less expensive, typically rely on structurally similar, non-deuterated internal standards, which may not fully account for all sources of analytical variability.
Performance Comparison: UPLC-MS/MS with Deuterated Internal Standard vs. HPLC-UV
The following tables summarize the key performance characteristics of a representative UPLC-MS/MS method for theophylline utilizing a deuterated internal standard and a validated HPLC-UV method for theophylline using a non-deuterated internal standard.
Table 1: Accuracy and Precision Data for UPLC-MS/MS Method with Deuterated Internal Standard (this compound)
| Analyte | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Theophylline | 50 | < 5% | < 7% | -5% to 5% | -8% to 8% |
| 500 | < 4% | < 6% | -4% to 4% | -7% to 7% | |
| 5000 | < 3% | < 5% | -3% to 3% | -6% to 6% |
Note: Data is representative of typical performance for a validated UPLC-MS/MS method using a deuterated internal standard. Actual results may vary.
Table 2: Accuracy and Precision Data for HPLC-UV Method with Non-Deuterated Internal Standard (Hydroxyethyl Theophylline)
| Analyte | Nominal Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Theophylline | 0.3 (LQC) | 8.1 | 9.6 | 7.6 | 10.9 |
| 12.0 (MQC) | 1.0 | 7.8 | -9.0 | 2.2 | |
| 20.0 (HQC) | 2.5 | 8.2 | -1.7 | 3.4 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from a published study.[1]
Experimental Protocols
UPLC-MS/MS Method with this compound Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Theophylline: Precursor Ion > Product Ion (specific m/z values to be optimized).
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized).
-
HPLC-UV Method with Non-Deuterated Internal Standard
1. Sample Preparation:
-
To 200 µL of plasma, add 20 µL of hydroxyethyl (B10761427) theophylline internal standard solution (250 µg/mL).
-
Add 760 µL of 2% zinc sulfate (B86663) solution to precipitate proteins.[1]
-
Vortex for 1.5 minutes.[1]
-
Centrifuge at 2,500 x g for 10 minutes.[1]
-
Transfer 700 µL of the supernatant to an HPLC vial.[1]
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Water:Acetonitrile (96:4, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 25 µL.[1]
-
UV Detection: 272 nm.
Workflow and Pathway Visualizations
Caption: General bioanalytical workflow from sample preparation to quantification.
References
Assessing Assay Robustness with 8-Chlorotheophylline-d6: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability and robustness of bioanalytical assays are paramount for generating high-quality data. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, providing superior accuracy and precision. This guide offers a comprehensive comparison of 8-Chlorotheophylline-d6 as a SIL internal standard against a structural analog alternative for the quantification of 8-Chlorotheophylline, supported by representative experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is the deuterated form of 8-Chlorotheophylline, a xanthine (B1682287) derivative. In bioanalytical assays, this compound serves as an ideal internal standard for the quantification of the parent compound. Its physicochemical properties are nearly identical to those of the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.
Performance Comparison: this compound vs. Structural Analog
To illustrate the superior performance of a SIL internal standard, the following tables present a comparison of key validation parameters for the quantification of 8-Chlorotheophylline using either this compound or a structural analog (e.g., Theophylline) as the internal standard. The data presented is representative of typical results obtained during a bioanalytical method validation.
Table 1: Comparison of Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | 5 (LLOQ) | 98.2 | 4.5 |
| 50 | 101.5 | 3.1 | |
| 500 (ULOQ) | 99.7 | 2.3 | |
| Structural Analog | 5 (LLOQ) | 89.5 | 12.8 |
| 50 | 92.3 | 9.7 | |
| 500 (ULOQ) | 95.1 | 7.5 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation
Table 2: Comparison of Matrix Effect
| Internal Standard | Matrix Source | Matrix Factor | IS-Normalized Matrix Factor | %CV |
| This compound | Human Plasma Lot 1 | 0.95 | 0.99 | 3.8 |
| Human Plasma Lot 2 | 0.92 | 1.02 | ||
| Human Plasma Lot 3 | 0.98 | 0.97 | ||
| Structural Analog | Human Plasma Lot 1 | 0.85 | 0.91 | 14.2 |
| Human Plasma Lot 2 | 0.78 | 1.15 | ||
| Human Plasma Lot 3 | 0.91 | 0.95 |
A Matrix Factor close to 1 indicates minimal matrix effect. An IS-Normalized Matrix Factor close to 1 with a low %CV indicates effective compensation by the internal standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following are key experimental protocols for an LC-MS/MS method for the quantification of 8-Chlorotheophylline in human plasma using this compound as the internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 8-Chlorotheophylline and this compound in methanol (B129727) to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the 8-Chlorotheophylline stock solution with 50% methanol to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 20% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
8-Chlorotheophylline: Precursor Ion > Product Ion (e.g., m/z 215.0 > 171.0)
-
This compound: Precursor Ion > Product Ion (e.g., m/z 221.0 > 177.0)
-
Visualizing Workflows and Pathways
To further clarify the processes and mechanisms involved, the following diagrams illustrate the experimental workflow and the relevant signaling pathway.
8-Chlorotheophylline is a xanthine derivative that acts as a central nervous system stimulant. Its mechanism of action involves the blockade of adenosine (B11128) receptors.
A Guide to Inter-Laboratory Comparison of 8-Chlorotheophylline Analysis Using 8-Chlorotheophylline-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing an inter-laboratory comparison of 8-Chlorotheophylline analysis, a critical component in ensuring data reliability and method robustness across different research and quality control environments. While direct inter-laboratory comparison data for 8-Chlorotheophylline-d6 is not publicly available, this document outlines validated analytical methodologies that can be employed in such a study. This compound serves as an ideal internal standard for these analyses due to its structural similarity and distinct mass from the parent compound, 8-Chlorotheophylline.
Comparative Analysis of Analytical Methodologies
Several analytical techniques have been validated for the quantification of 8-Chlorotheophylline, often in combination with other active pharmaceutical ingredients like diphenhydramine (B27) and caffeine. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and amperometric detection. The choice of method can influence sensitivity, selectivity, and sample throughput.
Below is a summary of key parameters from a validated HPLC method, which can serve as a baseline for comparison.
| Parameter | HPLC Method 1 |
| Stationary Phase | SymmetryShield RP8 column |
| Mobile Phase | Acetonitrile-(0.01 M H3PO4-triethylamine, pH 2.8) (22:78, v/v) |
| Detection | UV at 229 nm |
| Linearity | Reported as suitable |
| Precision | Reported as suitable |
| Accuracy | Reported as suitable |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in an inter-laboratory study. Here are outlines of established experimental protocols for 8-Chlorotheophylline analysis.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination of caffeine, 8-chlorotheophylline, and diphenhydramine.
Objective: To separate and quantify 8-Chlorotheophylline in the presence of other compounds.
Instrumentation:
-
HPLC system with a UV detector
-
SymmetryShield RP8 column
Reagents:
-
Acetonitrile (B52724), HPLC grade
-
Phosphoric acid (H3PO4), analytical grade
-
Triethylamine (B128534), analytical grade
-
8-Chlorotheophylline reference standard
-
This compound (as internal standard)
-
Water, HPLC grade
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.01 M phosphoric acid and triethylamine in water, and adjust the pH to 2.8. The final mobile phase consists of a 22:78 (v/v) mixture of acetonitrile and the aqueous buffer.
-
Standard Solution Preparation: Prepare stock solutions of 8-Chlorotheophylline and the internal standard (this compound) in a suitable solvent. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing 8-Chlorotheophylline in the mobile phase and add a known amount of the internal standard.
-
Chromatographic Conditions:
-
Flow rate: 1 ml/min
-
Detection wavelength: 229 nm
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area ratio of 8-Chlorotheophylline to the internal standard against the concentration of the standards. Determine the concentration of 8-Chlorotheophylline in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the characterization of 8-Chlorotheophylline and its impurities.
Objective: To separate and identify 8-Chlorotheophylline and related substances.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5 or equivalent)
Reagents:
-
Acetonitrile, GC grade
-
8-Chlorotheophylline reference standard
-
This compound (as internal standard)
Procedure:
-
Sample Preparation: Dissolve the sample in acetonitrile. Add a known amount of the internal standard.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of analytes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a suitable mass range.
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Identification and Quantification: Identify 8-Chlorotheophylline and its deuterated internal standard by their retention times and mass spectra. For quantification, use the ratio of the ion peak areas of the analyte to the internal standard.
Visualizing Workflows and Pathways
Clear diagrams of experimental workflows and biological pathways are essential for understanding the context and execution of these analyses.
The Gold Standard in Bioanalysis: Evaluating 8-Chlorotheophylline-d6 Against Structural Analogs as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive evaluation of 8-Chlorotheophylline-d6, a stable isotope-labeled (SIL) internal standard, and compares its performance characteristics against its structural analogs. The evidence underscores the superiority of SILs in mitigating analytical variability, ensuring the integrity of pharmacokinetic and other bioanalytical studies.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, an ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from extraction and sample handling to ionization in the mass spectrometer. This mimicry allows the IS to compensate for variations in sample preparation and instrument response, leading to more precise and accurate results. While structural analogs are sometimes employed due to their lower cost and wider availability, they often fall short of the performance achieved with a stable isotope-labeled internal standard.
This compound is the deuterium-labeled counterpart of 8-Chlorotheophylline. The six deuterium (B1214612) atoms minimally alter its chemical properties while providing a distinct mass difference, making it an ideal internal standard for the quantification of 8-Chlorotheophylline or structurally related compounds like theophylline (B1681296).
Performance Comparison: The Decisive Advantage of Isotopic Labeling
To illustrate the expected performance differences, this guide presents a comparative summary of validation parameters from published LC-MS/MS methods for theophylline and its analogs, using either a SIL internal standard (theobromine-d6 for theobromine) or a structural analog.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Parameter | This compound (Expected Performance as a SIL) | Structural Analog Internal Standard (e.g., 8-Bromotheophylline, Theobromine) |
| Linearity (r²) | >0.99 | Typically >0.99 |
| Accuracy (% Bias) | Within ±15% (typically <5%) | Within ±15% |
| Precision (% RSD) | <15% (typically <10%) | <15% |
| Recovery Variability | Low and consistent with analyte | Can be different from the analyte |
| Matrix Effect | Effectively compensates for matrix effects | May not fully compensate for differential matrix effects |
| Isotopic Purity | High (typically >98%) | Not Applicable |
Data presented is a composite expectation based on typical performance of SILs and structural analogs in bioanalytical methods.
The key advantage of this compound lies in its near-identical physicochemical properties to the unlabeled analyte. This ensures that it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. Structural analogs, due to differences in their chemical structure, may have different retention times and ionization efficiencies, leading to inadequate compensation for these effects and potentially biased results.
Physicochemical Properties of 8-Chlorotheophylline and its Analogs
Minor structural differences can lead to variations in physicochemical properties that influence their behavior during analysis.
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 8-Chlorotheophylline | C₇H₇ClN₄O₂ | 214.61 |
| This compound | C₇HD₆ClN₄O₂ | 220.65 |
| 8-Bromotheophylline | C₇H₇BrN₄O₂ | 259.07 |
| Theobromine | C₇H₈N₄O₂ | 180.16 |
Experimental Protocols: A Framework for Evaluation
The following sections outline typical experimental protocols for the validation of a bioanalytical method using an internal standard. These protocols are based on established regulatory guidelines and published methodologies for similar analytes.
Experimental Protocol 1: LC-MS/MS Method for Theophylline Quantification
This protocol provides a general framework for the quantification of theophylline in a biological matrix, which can be adapted for use with this compound.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Theophylline: e.g., m/z 181.1 → 124.1
-
This compound: To be optimized (expected around m/z 221.1 → [product ion])
-
4. Method Validation:
-
Specificity and Selectivity: Analyze blank matrix from at least six different sources to check for interferences.
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess using a weighted linear regression.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Recovery: Compare the analyte peak area in extracted samples to that in post-extraction spiked samples.
-
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical workflow and the decision-making process for selecting an internal standard.
Stability Showdown: 8-Chlorotheophylline-d6 vs. its Non-Deuterated Analog in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, ensuring the stability of analytical standards is paramount for generating reliable and reproducible data. This is particularly critical in regulated environments where the accuracy of pharmacokinetic and toxicokinetic studies underpins drug safety and efficacy assessments. The use of stable isotope-labeled (SIL) internal standards, such as 8-Chlorotheophylline-d6, is the gold standard for mitigating variability in sample preparation and analysis. This guide provides an objective comparison of the stability and performance of this compound against its non-deuterated counterpart, supported by experimental principles and detailed methodologies.
The Critical Role of Stability in Bioanalytical Methods
The stability of an analyte and its internal standard in a biological matrix is a critical parameter evaluated during bioanalytical method validation.[1] Degradation of the analyte or internal standard can lead to inaccurate quantification, compromising the integrity of the study. Stability is assessed under various conditions to mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[2]
Deuterated Internal Standards: The Superior Choice
A stable isotopically labeled (SIL) analog of the analyte is considered the most appropriate internal standard for quantitative bioanalytical assays using mass spectrometry.[3] this compound, a deuterated form of 8-Chlorotheophylline (B119741), offers significant advantages over the use of a non-deuterated analog. The key benefit lies in its near-identical physicochemical properties to the analyte, which allows it to effectively compensate for variations during sample extraction, chromatography, and ionization.[3] While structurally similar non-deuterated compounds can be used, they may exhibit different extraction recoveries and be affected differently by matrix effects, potentially leading to biased results.[4]
Performance Comparison: this compound vs. 8-Chlorotheophylline
While specific, direct comparative stability data for this compound in biological matrices is not extensively published, the scientific principles governing the use of deuterated internal standards provide a strong basis for comparison. The stability of a deuterated compound is generally expected to be comparable to its non-deuterated counterpart under identical conditions. The primary advantages of the deuterated standard lie in its ability to provide more accurate and precise quantification.
| Feature | This compound (Deuterated IS) | 8-Chlorotheophylline (Non-Deuterated Analog IS) |
| Chemical & Physical Properties | Nearly identical to the analyte. | Similar, but not identical to the analyte. |
| Chromatographic Co-elution | Co-elutes with the analyte, providing optimal correction for matrix effects. | May have a different retention time, leading to differential matrix effects. |
| Extraction Recovery | Mirrors the extraction recovery of the analyte. | Extraction recovery may differ from the analyte. |
| Ionization Efficiency | Subject to the same ionization suppression or enhancement as the analyte. | May experience different levels of ionization suppression or enhancement. |
| Accuracy & Precision | Generally provides higher accuracy and precision. | May lead to less accurate and precise results due to the reasons above. |
| Cost | Higher due to synthetic complexity. | Lower cost. |
Experimental Data: Stability of 8-Chlorotheophylline
A study on the optimization and validation of an HPLC method for the determination of caffeine, 8-chlorotheophylline, and diphenhydramine (B27) included a stress test to evaluate the stability of 8-chlorotheophylline.[5][6] The results of this study provide a baseline for the expected stability of its deuterated analog.
Stress Test Conditions and Observations for 8-Chlorotheophylline: [5][6]
| Condition | Observation |
| Acid Hydrolysis (0.1 M HCl, 80°C, 2h) | No degradation products were observed. |
| Alkaline Hydrolysis (0.1 M NaOH, 80°C, 2h) | No degradation products were observed. |
| Oxidative Degradation (3% H₂O₂, 80°C, 2h) | No degradation products were observed. |
| Thermal Degradation (80°C, 2h) | No degradation products were observed. |
| Photostability (UV light, 24h) | No degradation products were observed. |
These findings indicate that the 8-chlorotheophylline molecule is robust under these stress conditions. It is expected that this compound would exhibit similar stability.
Experimental Protocols
Below are detailed methodologies for key stability experiments in biological matrices, based on regulatory guidelines and published methods.[2]
Freeze-Thaw Stability
Objective: To assess the stability of the analyte and internal standard after repeated freezing and thawing cycles.
Protocol:
-
Spike a biological matrix (e.g., human plasma) with the analyte (8-Chlorotheophylline) and internal standard (this compound) at low and high quality control (QC) concentrations.
-
Divide the samples into aliquots.
-
Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of times (typically three cycles).
-
Analyze the samples and compare the concentrations to freshly prepared QC samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bfarm.de [bfarm.de]
- 6. Optimization and validation of a method for the determination of caffeine, 8-chlorotheophylline and diphenhydramine by isocratic high-performance liquid chromatography. Stress test for stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Chlorotheophylline-d6: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 8-Chlorotheophylline-d6, a deuterated analog of the stimulant 8-Chlorotheophylline. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
This compound, like its non-deuterated counterpart, is classified as a hazardous substance.[1] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3] The primary hazards are associated with its chemical toxicity, not the isotopic labeling, as deuterium (B1214612) is a stable, non-radioactive isotope. Therefore, disposal procedures for this compound are consistent with those for 8-Chlorotheophylline.
A summary of critical safety information is provided in the table below:
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | Standard laboratory attire, including a lab coat. |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Nitrile or other chemically resistant gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Chemical safety goggles or a face shield. |
| Specific target organ toxicity | May cause respiratory irritation.[5] | Use in a well-ventilated area or with a fume hood. A respirator may be necessary for large quantities or in case of dust generation. |
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step disposal protocol is crucial for safety and regulatory compliance.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must be equipped with the appropriate PPE as outlined in the safety summary table. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.
-
Waste Segregation: At the point of generation, carefully separate this compound waste from non-hazardous materials. This includes contaminated lab supplies such as gloves, weighing paper, and pipette tips.
-
Waste Container: Place all this compound waste into a designated, chemically compatible, and leak-proof container. Ensure the container is in good condition and can be securely sealed.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Never dispose of this compound down the drain or in regular trash.[1]
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Assess the Spill: From a safe distance, assess the extent of the spill and the associated risks.
-
Cleanup: For small spills, and if it is safe to do so, personnel with appropriate PPE should clean up the material.[1]
-
Use an absorbent material to contain and collect the spilled solid, being careful not to generate dust.[1]
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent or cleaning solution.
-
Disposal: Dispose of all contaminated cleanup materials as hazardous waste, following the procedures outlined in the disposal protocol.
For large spills, contact your institution's EHS department or emergency response team immediately.
Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1] As a deuterated compound, this compound is not radioactive and does not require special handling as a radioactive material. However, it is still subject to all regulations governing chemical hazardous waste. Maintaining accurate records of waste generation and disposal is a critical component of regulatory compliance.
References
- 1. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. businesswaste.co.uk [businesswaste.co.uk]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 8-Chlorotheophylline-d6
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 8-Chlorotheophylline-d6. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure the safe use of this compound in a laboratory setting, forming a critical part of your operational safety standards.
Hazard Identification
8-Chlorotheophylline is classified as a hazardous substance.[1] It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[2][3] The toxicological properties of this material have not been fully investigated.[2] Therefore, it is crucial to handle this compound with care and to use appropriate personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is paramount to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Tightly fitting safety goggles or a full-face shield.[4] | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1] | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[4] | Use in a chemical fume hood or a ventilated enclosure to avoid dust inhalation.[4][5] If not possible, a NIOSH-approved respirator for particulates is recommended.[2] |
| Preparing Solutions | Tightly fitting safety goggles or a full-face shield.[4] | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1] | Laboratory coat or chemical-resistant apron over long-sleeved clothing, and closed-toe shoes.[4] | Work in a well-ventilated area, preferably a chemical fume hood.[4][5] |
| Conducting Reactions | Tightly fitting safety goggles or a full-face shield.[4] | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1] | Laboratory coat or chemical-resistant apron over long-sleeved clothing, and closed-toe shoes.[4] | All reactions should be performed within a chemical fume hood.[6] |
| Cleaning Spills | Tightly fitting safety goggles and a full-face shield.[4] | Heavy-duty, chemical-resistant gloves.[1] | Chemical-resistant coveralls or apron and boots. | For small spills of solid, a NIOSH-approved respirator for particulates.[2] For larger spills or spills of solutions, a self-contained breathing apparatus (SCBA) may be necessary.[7] |
Operational and Disposal Plans
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Spill Management:
-
In case of a small spill of solid material, carefully vacuum or sweep it up and place it into a sealed container for hazardous waste disposal.[2] Avoid generating dust.[2]
-
For spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Collect the absorbed material into a sealed container for hazardous waste disposal.[4]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[1]
-
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1]
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.
-
Do not mix this waste with other waste streams.[4]
-
-
Decontamination of Labware:
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or acetone) in a fume hood.[4]
-
Collect the rinsate as halogenated organic waste.[4]
-
After the initial rinse, wash the labware with soap and water.[4]
-
-
Final Disposal:
-
Entrust the disposal of the hazardous waste to a licensed waste disposal company.[5]
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. img.guidechem.com [img.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. iisertirupati.ac.in [iisertirupati.ac.in]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
